VU0486321
Description
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Properties
Molecular Formula |
C20H12ClFN2O4 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C20H12ClFN2O4/c1-10-7-8-28-17(10)18(25)23-11-5-6-15(13(21)9-11)24-19(26)12-3-2-4-14(22)16(12)20(24)27/h2-9H,1H3,(H,23,25) |
InChI Key |
HHRZBUWNLICHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0486321 on mGlu1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site topographically distinct from the orthosteric glutamate-binding site, located within the seven-transmembrane domain of the receptor. The potentiation of mGlu1 signaling by this compound leads to the amplification of the canonical Gq-protein-coupled signaling cascade, resulting in increased intracellular calcium mobilization. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, and detailed experimental methodologies.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a pure PAM at the mGlu1 receptor. This means it exhibits no intrinsic agonistic activity and its modulatory effects are dependent on the presence of an orthosteric agonist like glutamate. By binding to its allosteric site, this compound is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This results in a leftward shift of the glutamate concentration-response curve and an enhancement of the maximal response.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its key analogs, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound and Analogs on mGlu Receptors
| Compound | mGlu1 PAM EC50 (nM) | % Glutamate Max | mGlu4 PAM EC50 (µM) | Selectivity (mGlu4/mGlu1) | mGlu5 Activity |
| This compound (4) | Potent (inferred) | - | - | 35-fold | Inactive |
| Analog 10a | 48 | >90 | >10 | >208-fold | - |
| Analog 12a | 12.6 | 84 | >10 | >793-fold | Inactive |
| Analog 12b | 29.1 | 68 | >10 | >344-fold | Inactive |
Data for this compound's EC50 is inferred from the potency of its analogs as reported in the literature[1]. The parent compound is described as a "potent mGlu1 PAM"[1].
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Unit |
| Clearance (CLp) | Rat | 13.3 | mL/min/kg |
| Half-life (t1/2) | Rat | 54 | min |
| Fraction unbound (fu) | Human | 0.05 | - |
| Fraction unbound (fu) | Rat | 0.03 | - |
| Brain Penetration (Kp) | Rat | 1.02 | - |
[1]
Signaling Pathways and Experimental Workflows
mGlu1 Receptor Signaling Pathway
The canonical signaling pathway for the Gq-coupled mGlu1 receptor, which is potentiated by this compound, is illustrated below.
References
The Pharmacological Profile of VU0486321: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Developed through extensive lead optimization, this small molecule has emerged as a valuable tool for investigating the therapeutic potential of mGlu1 modulation, particularly in the context of central nervous system (CNS) disorders such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The development of this compound and its analogs has been detailed in a series of publications focusing on its lead optimization. The primary goal of these studies was to enhance potency, selectivity, and pharmacokinetic properties to yield a viable in vivo tool compound.
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of this compound and key analogs at the mGlu1 receptor and its selectivity against other mGlu receptor subtypes. Potency is typically determined by measuring the concentration of the compound required to elicit a half-maximal response (EC50) in a functional assay, such as a calcium mobilization assay.
| Compound | mGlu1 EC50 (nM)[1][2][3] | Selectivity vs. mGlu4[1][2][3] | Selectivity vs. mGlu5[1] | Notes |
| This compound | ~5 | >450-fold | High | Parent compound of the series with good potency and selectivity.[1] |
| Analog 10a | 48 | >208-fold | Inactive | Un-functionalized central phenyl core and unsubstituted phthalimide moiety.[2][3] |
| Analog 12a | 12.6 | >793-fold | Inactive | Displayed attractive CNS exposure (Kp = 1.57) but was precluded by low free fraction.[2] |
| Analog 12b | 29.1 | >344-fold | Inactive | Showed very poor CNS penetration (Kp = 0.12).[2] |
| Isoindolinone | Nanomolar range | Maintained | Maintained | Bioisosteric replacement of the phthalimide moiety to improve plasma stability, resulting in compounds like 21a (VU0487351).[4] |
| Analogs | ~5 | up to >450-fold | up to >450-fold | Further optimization of the 3-methyl heterocycle led to potent PAMs with good DMPK properties and CNS penetration.[1] |
Pharmacokinetic and Drug Metabolism (DMPK) Properties
A critical aspect of the this compound development program was the optimization of its DMPK profile to ensure its suitability for in vivo studies. The table below highlights key DMPK parameters for this compound and its optimized analogs.
| Compound/Series | Intrinsic Clearance[1] | Plasma Stability[4] | CNS Penetration (Kp)[1][2] | Plasma Protein Binding[2] |
| This compound Series | Low | Addressed via bioisosteres | 0.25 - 0.97 | High |
| Analog 12a | Moderate hepatic clearance | Not specified | 1.57 | High (Fu <1%) |
| Analog 12b | Moderate hepatic clearance | Not specified | 0.12 | High (Fu <1%) |
| Isoindolinone Analogs | Moderate | Improved | High (e.g., 1.36 for 21a) | Acceptable |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu1 receptor. This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Upon binding of glutamate to the extracellular domain of the mGlu1 receptor, and with the potentiation by this compound at an allosteric site within the transmembrane domain, the Gq protein is activated. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to the research institutions that conducted the work. However, based on standard practices in pharmacological research, the following sections outline the likely methodologies employed.
In Vitro Calcium Mobilization Assay
This is the primary functional assay used to determine the potency and efficacy of mGlu1 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing the mGlu1 receptor.
General Protocol:
-
Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the human or rat mGlu1 receptor is cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: A dilution series of the test compound (this compound) is prepared and added to the wells.
-
Glutamate Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu1 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 value.
In Vitro and In Vivo DMPK Assays
A battery of assays is used to assess the drug-like properties of the compounds.
In Vitro Assays:
-
Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) to determine the rate of metabolic clearance.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the compound bound to plasma proteins.
-
CYP450 Inhibition: Assays to evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
In Vivo Assays:
-
Pharmacokinetic Studies: Administration of the compound to rodents (e.g., rats) via a relevant route (e.g., intravenous, oral) followed by serial blood sampling to determine key PK parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Brain Penetration: Measurement of compound concentrations in the brain and plasma at a specific time point after administration to calculate the brain-to-plasma concentration ratio (Kp).
Conclusion
This compound is a well-characterized mGlu1 positive allosteric modulator that has been instrumental in advancing our understanding of the therapeutic potential of this target. Through a rigorous lead optimization campaign, analogs with improved potency, selectivity, and pharmacokinetic properties have been developed, providing valuable tools for in vivo research. The data presented in this guide highlights the key pharmacological features of this compound and provides a framework for its application in CNS drug discovery and development. Further research with this and related compounds will be crucial in validating mGlu1 as a therapeutic target for schizophrenia and other neurological disorders.
References
VU0486321: A Technical Guide to a Potent and Selective Positive Allosteric Modulator of mGlu1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0486321, a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This document consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and mGlu1 Modulation
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu1, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of receptor activity, potentially offering a better safety profile compared to direct agonists. The this compound series was developed to provide potent, selective, and brain-penetrant tools to probe the therapeutic potential of mGlu1 modulation.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and its key analogs, providing a comparative overview of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity of this compound and Key Analogs
| Compound | mGlu1 EC50 (nM) | % Glu Max | mGlu4 EC50 (µM) | Selectivity vs mGlu4 | mGlu5 Activity |
| This compound (4) | Potent | - | - | 35-fold | Inactive[1] |
| 10a | 48 | - | >10 | >208-fold[1] | - |
| 11i-m | 16 - 23 | - | - | 17.4 to 41-fold[1] | - |
| 12a | 12.6 | 84% | >10 | >793-fold[1] | No activity[1] |
| 12b | 29.1 | 68% | >10 | >344-fold[1] | No activity[1] |
| VU0487351 (21a) | Potent | - | - | - | - |
| 17 | 242 | 105% | - | - | - |
| Analogs of this compound | ~5 | - | - | >450-fold | Inactive[2] |
Table 2: Pharmacokinetic Properties of this compound and Key Analogs
| Compound | Property | Value | Species |
| This compound (4) | Rat PK | Moderate (CLp = 13.3 mL/min/kg, t1/2 = 54 min)[1] | Rat |
| Free Fraction (fu) | Human: 0.05, Rat: 0.03[1] | Human, Rat | |
| CNS Penetration (Kp) | 1.02[1] | Rat | |
| 12a | CNS Penetration (Kp) | 1.57[1] | Rat |
| Plasma Protein Binding (Fu) | <1%[1] | Human, Rat | |
| Brain Homogenate Binding (Fu) | <1%[1] | Rat | |
| 12b | CNS Penetration (Kp) | 0.12[1] | Rat |
| VU0487351 (21a) | CNS Penetration (Kp) | 1.36[3] | Rat |
| Rat PK | Low clearance (CLp 11.1 mL/min/kg), t1/2 = 93 min[3] | Rat | |
| Protein Binding (fu) | <0.01[3] | Human, Rat | |
| Analogs of this compound | CNS Penetration (Kps) | 0.25-0.97[2] | - |
Experimental Protocols
Calcium Mobilization Assay for mGlu1 PAM Characterization
This protocol outlines the key steps for assessing the activity of mGlu1 PAMs.
Objective: To quantify the potency (EC50) and efficacy (% Glu Max) of test compounds like this compound.
Materials and Methods:
-
Cell Culture:
-
HEK293 cells stably expressing the human mGlu1 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and cells are washed with the assay buffer.
-
-
Compound Addition and Signal Detection:
-
A fluorescent plate reader with automated liquid handling (e.g., FLIPR) is used for the assay.
-
Test compounds (e.g., this compound) are serially diluted and added to the cells.
-
After a short incubation period, a sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.
-
The fluorescence intensity is measured kinetically to detect the potentiation of the glutamate-induced calcium mobilization.
-
-
Data Analysis:
-
The increase in fluorescence intensity is used to determine the concentration-response relationship of the PAM.
-
The EC50 and maximal efficacy (% Glu Max) are calculated by fitting the data to a four-parameter logistic equation.
-
Visualizations
mGlu1 Signaling Pathway
The canonical signaling pathway for the mGlu1 receptor involves the Gq protein and subsequent activation of phospholipase C (PLC).
Caption: Canonical mGlu1 receptor signaling pathway.
Experimental Workflow for mGlu1 PAM Screening
The following diagram illustrates a typical workflow for screening and characterizing mGlu1 PAMs.
Caption: Experimental workflow for mGlu1 PAM screening.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
The VU0486321 Series: A Deep Dive into the Structure-Activity Relationship of mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the VU0486321 series of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1). The development of these compounds has been driven by the genetic linkage of GRM1 loss-of-function to schizophrenia, highlighting the therapeutic potential of mGlu1 PAMs. This document details the quantitative SAR data, experimental protocols for key assays, and the underlying signaling pathways and drug discovery workflows.
Introduction to the this compound Series and the mGlu1 Target
The metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby maintaining the spatial and temporal dynamics of physiological signaling.
The this compound series emerged from lead optimization efforts to develop CNS-penetrant mGlu1 PAMs with suitable pharmacokinetic properties for in vivo studies. The core scaffold of this series consists of a central aryl ring flanked by a phthalimide moiety and a 3-methylfuran-2-carboxamide group. Extensive SAR studies have been conducted to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.
Structure-Activity Relationship (SAR)
The SAR for the this compound series is complex, with modifications to different parts of the molecule having significant effects on activity and selectivity.
Modifications to the Central Aryl Core
Alterations to the central phenyl ring have been a key focus for improving selectivity against other mGlu receptors, particularly mGlu4. Halogen substitution has been shown to be a critical determinant of selectivity. For instance, placing a halogen atom adjacent to the 3-furyl amide group can abolish mGlu4 activity, leading to highly selective mGlu1 PAMs.[1][2]
The Critical Role of the 3-Methylfuryl Amide
The 3-methylfuryl amide moiety is a crucial component for mGlu1 potency, with a steep SAR profile.[1] Optimization efforts have explored replacing the furan with other heterocycles, leading to the discovery of potent analogs with improved DMPK properties.[3][4]
Engineering Plasma Stability via the Phthalimide Moiety
A recurrent challenge with the initial leads was the instability of the phthalimide group in plasma. To address this, various bioisosteres were investigated, with isoindolinone analogs emerging as successful replacements that enhance plasma stability while retaining potency.
Quantitative Data Summary
The following tables summarize the quantitative data for key analogs in the this compound series, showcasing the impact of structural modifications on mGlu1 potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound Analogs
| Compound | R1 | R2 | mGlu1 EC50 (nM) | mGlu4 EC50 (nM) | Selectivity (mGlu4/mGlu1) |
| This compound | H | H | 15 | 530 | 35 |
| 12a | F | H | 20 | > 15,800 | >790 |
| 12b | Cl | H | 46 | > 15,800 | >344 |
| Analog A | H | 4-F | 5 | 2,250 | 450 |
| Analog B | H | 4-Cl | 8 | 3,100 | 388 |
Data compiled from published studies.[1][5]
Table 2: Pharmacokinetic Properties of Selected this compound Analogs in Rats
| Compound | CLp (mL/min/kg) | t1/2 (min) | Kp | fu (rat) |
| This compound | 13.3 | 54 | 1.02 | 0.03 |
| 12a | - | - | 1.57 | <0.01 |
| 12b | - | - | 0.12 | <0.01 |
| Analog C | 8.3 | 216 | 0.99 | - |
CLp: Plasma clearance; t1/2: Half-life; Kp: Brain to plasma partition coefficient; fu: Fraction unbound.[1][2][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of the this compound series are provided below.
In Vitro Calcium Mobilization Assay
This assay is the primary method for determining the potency of mGlu1 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by test compounds in cells expressing the mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu1 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate (agonist).
-
Test compounds (this compound analogs).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed HEK293-mGlu1 cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes).
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare an EC20 concentration of glutamate in assay buffer.
-
Place the plate in the fluorescence reader.
-
Initiate fluorescence reading and add the glutamate solution to all wells.
-
Continue reading the fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Rat Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound in rats, including its plasma clearance, half-life, and brain penetration.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound formulation (e.g., in 10% EtOH:40% PEG 400:50% DMSO).
-
Dosing syringes and needles (for intravenous or oral administration).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing: Administer the test compound to the rats via the desired route (e.g., a single intravenous bolus).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or other appropriate site.
-
Process the blood to obtain plasma.
-
-
Brain Tissue Collection:
-
At the final time point, euthanize the animals.
-
Perfuse the circulatory system with saline.
-
Harvest the brain tissue.
-
-
Sample Analysis:
-
Extract the drug from plasma and brain homogenates.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Use pharmacokinetic software to calculate parameters such as clearance (CLp), half-life (t1/2), and the brain-to-plasma partition coefficient (Kp).
-
In Vivo Efficacy Models
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse amphetamine-induced hyperactivity in rats.
Procedure:
-
Habituation: Acclimate the rats to the locomotor activity chambers for a set period before the test day.
-
Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30-60 minutes.
-
Compound Administration: Administer the test compound or vehicle.
-
Amphetamine Challenge: After a prespecified time, administer amphetamine to all animals.
-
Locomotor Activity Recording: Record locomotor activity for an extended period (e.g., 90-120 minutes) post-amphetamine injection.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.
Objective: To evaluate the pro-cognitive effects of a test compound by assessing its ability to improve recognition memory in rodents.
Procedure:
-
Habituation: Acclimate the animals to the testing arena in the absence of objects.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set duration.
-
Inter-trial Interval: Return the animal to its home cage for a specific period. Administer the test compound or vehicle before or after the training phase.
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Recording and Analysis: Record the time the animal spends exploring each object. An increase in the time spent exploring the novel object compared to the familiar one is indicative of recognition memory. Calculate a discrimination index to quantify this preference.
Signaling Pathways and Experimental Workflows
mGlu1 Receptor Signaling Pathway
Activation of the mGlu1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway.
Drug Discovery Workflow for mGlu1 PAMs
The discovery and development of the this compound series followed a typical drug discovery workflow for GPCR allosteric modulators.
Conclusion
The this compound series represents a significant advancement in the development of mGlu1 positive allosteric modulators. Through systematic SAR studies, potent and selective compounds with favorable CNS pharmacokinetic properties have been identified. This in-depth guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for researchers to further explore the therapeutic potential of this promising class of molecules for the treatment of schizophrenia and other CNS disorders. The continued optimization of this series holds the potential to deliver a clinical candidate with a novel mechanism of action for addressing the unmet medical needs of patients with neuropsychiatric illnesses.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. Novel Object Recognition [protocols.io]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. maze.conductscience.com [maze.conductscience.com]
The Discovery and Development of VU0486321: A Technical Guide for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Its development has been a significant advancement in the field of neuroscience research, providing a valuable tool to probe the physiological and pathological roles of mGlu1. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for easy reference.
The impetus for the development of selective mGlu1 PAMs arose from genetic studies linking loss-of-function mutations in the GRM1 gene, which encodes mGlu1, to an increased incidence of neuropsychiatric disorders such as schizophrenia and bipolar disorder. These findings suggested that enhancing mGlu1 signaling could be a viable therapeutic strategy. This compound emerged from a lead optimization program aimed at identifying a potent, selective, and CNS-penetrant mGlu1 PAM with favorable pharmacokinetic properties for in vivo studies.[1]
Quantitative Data Summary
The pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Agonist | EC50 (nM) | % Max Response (Glutamate) | Selectivity vs. mGlu1 | Reference |
| mGlu1 | Calcium Mobilization | Glutamate (EC20) | 31.8 | 100% | - | [2] |
| mGlu2 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |
| mGlu3 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |
| mGlu4 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [4] |
| mGlu5 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [1] |
| mGlu7 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |
| mGlu8 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Value | Units | Reference |
| Brain to Plasma Ratio (Kp) | Intraperitoneal | 1.02 | - | [2] |
| Unbound Brain to Plasma Ratio (Kp,uu) | Intraperitoneal | 0.82 | - | [3] |
| Intrinsic Clearance (Clint) - Human Liver Microsomes | - | High | - | [5] |
| Intrinsic Clearance (Clint) - Rat Liver Microsomes | - | High | - | [5] |
| Plasma Protein Binding (Rat) | - | High | - | [5] |
| Brain Homogenate Binding (Rat) | - | High | - | [5] |
Experimental Protocols
This section details the key experimental methodologies used in the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step process. A general synthetic scheme is provided below. For specific details on reagents, conditions, and purification methods, please refer to the primary literature.
-
Step 1: Protection of the aniline. Commercially available functionalized p-amino nitroarenes are protected, for example, with a di-tert-butoxycarbonyl (Boc) group.
-
Step 2: Reduction of the nitro group. The nitro moiety is reduced to an aniline, typically through catalytic hydrogenation.
-
Step 3: Acylation. The newly formed aniline is acylated with a suitable acyl chloride, such as 3-methylfuran-2-carbonyl chloride.
-
Step 4: Deprotection. The protecting groups on the second aniline are removed, often using an acid such as trifluoroacetic acid (TFA).
-
Step 5: Condensation. The free aniline is condensed with a phthalic anhydride derivative in a suitable solvent like acetic acid under reflux to yield the final phthalimide-containing compound.
In Vitro mGlu1 PAM Activity Assay (Calcium Mobilization)
The potency and efficacy of this compound as an mGlu1 PAM were determined using a cell-based calcium mobilization assay.
-
Cell Line: HEK293 cells stably expressing the rat or human mGlu1 receptor.
-
Assay Principle: mGlu1 is a Gq-coupled receptor. Its activation leads to the mobilization of intracellular calcium. This change in calcium concentration is measured using a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well black-walled, clear-bottomed plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.
-
Compound Addition (Triple-Add Protocol):
-
First Addition (Agonist/Compound Alone): Add the test compound (e.g., this compound) alone to assess for any intrinsic agonist activity. Measure the fluorescence signal.[3]
-
Second Addition (PAM Window): To wells that received the test compound, add a sub-maximal concentration of glutamate (EC20) to assess for positive allosteric modulation. Measure the fluorescence signal.[3]
-
Third Addition (Antagonist Window): To wells that received the test compound and the EC20 of glutamate, add a near-maximal concentration of glutamate (EC80) to assess for any antagonist activity or desensitization. Measure the fluorescence signal.[3]
-
-
Data Analysis: The fluorescence data is normalized to the response of a known mGlu1 agonist. EC50 and maximal response values are calculated using a four-parameter logistical equation.
-
In Vivo Pharmacokinetic and CNS Penetration Studies
The ability of this compound to cross the blood-brain barrier and its pharmacokinetic profile were assessed in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound is administered, for example, via intraperitoneal (i.p.) injection at a specific dose.
-
Sample Collection: At various time points post-dosing, blood and brain tissue are collected.
-
Bioanalytical Method:
-
Sample Preparation: Plasma is obtained from blood by centrifugation. Brain tissue is homogenized. Proteins are precipitated from both plasma and brain homogenate samples.
-
Quantification: The concentration of this compound in the plasma and brain homogenate is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic Parameters: Plasma concentration-time data are used to calculate key PK parameters such as clearance, half-life, and volume of distribution.
-
CNS Penetration: The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of blood-brain barrier penetration. The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting for plasma and brain tissue binding.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu1 receptor, which is positively modulated by this compound.
Caption: mGlu1 Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the general experimental workflow for the discovery and preclinical development of an mGlu1 PAM like this compound.
Caption: Drug Discovery and Development Workflow.
Logical Relationship in Lead Optimization
The following diagram illustrates the logical progression from an initial screening hit to the lead compound this compound, highlighting the key optimization steps.
Caption: Lead Optimization Logic for this compound.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel, CNS Penetrant Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 1 (mGlu1), Based on an N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide Scaffold, That Potentiate Wild Type and Mutant mGlu1 Receptors Found in Schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of VU0486321 in Modulating Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This technical guide provides an in-depth overview of this compound's core pharmacology, its mechanism of action in modulating glutamatergic signaling, and its potential therapeutic relevance, particularly in the context of schizophrenia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug discovery.
Introduction to this compound and mGlu1 Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for a vast array of neurological functions. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission. Among these, mGlu1 is a Group I mGluR that, upon activation, couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling plays a critical role in synaptic plasticity, learning, and memory.
Dysfunction in mGlu1 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia. This compound emerged from a lead optimization program as a potent, selective, and CNS-penetrant mGlu1 PAM.[1][2][3][4] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic strategy compared to direct agonists, potentially with a wider therapeutic window and fewer side effects.
Quantitative Pharmacology of this compound and Analogs
The following tables summarize the in vitro pharmacological profile of this compound and key analogs from the same chemical series. The data highlights the potency (EC50), efficacy (maximal potentiation of glutamate response), and selectivity of these compounds for the mGlu1 receptor.
Table 1: In Vitro Potency and Efficacy of this compound and Analogs at the Human mGlu1 Receptor
| Compound | mGlu1 EC50 (nM) | mGlu1 % Efficacy (Glu Max) | Reference |
| This compound | ~5 | >90% | [1] |
| Analog 12a | 12.6 | 84% | [2] |
| Analog 12b | 29.1 | 68% | [2] |
| Analog 10a | 48 | >90% | [2] |
Table 2: Selectivity Profile of this compound and Analogs Against Other mGlu Receptors
| Compound | mGlu4 EC50 (nM) | mGlu5 EC50 (nM) | Selectivity (mGlu4/mGlu1) | Selectivity (mGlu5/mGlu1) | Reference |
| This compound | >10,000 | >10,000 | >450-fold | >450-fold | [1] |
| Analog 12a | >10,000 | Inactive | >793-fold | - | [2] |
| Analog 12b | >10,000 | Inactive | >344-fold | - | [2] |
| Analog 10a | >10,000 | - | >208-fold | - | [2] |
Mechanism of Action: Modulation of Glutamatergic Signaling
This compound, by potentiating mGlu1 receptor function, exerts a significant influence on glutamatergic signaling at multiple levels.
Postsynaptic Signaling Cascade
Activation of mGlu1 receptors by glutamate is enhanced in the presence of this compound, leading to a more robust activation of the canonical Gq signaling pathway. This results in increased production of IP3 and DAG, leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of VU0486321 in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including positive, negative, and cognitive deficits. Current antipsychotic medications primarily target the dopaminergic system and often have limited efficacy, particularly against negative and cognitive symptoms, alongside significant side effects. Emerging research has identified the metabotropic glutamate receptor 1 (mGlu1) as a promising novel therapeutic target. This is supported by genetic evidence linking loss-of-function mutations in the GRM1 gene, which encodes the mGlu1 receptor, to an increased risk of schizophrenia. VU0486321, a potent and selective positive allosteric modulator (PAM) of the mGlu1 receptor, represents a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound and related mGlu1 PAMs in schizophrenia, including their mechanism of action, key experimental protocols, and a summary of their efficacy in relevant animal models.
Introduction: The Rationale for Targeting the mGlu1 Receptor in Schizophrenia
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission contributes significantly to the pathophysiology of the disorder. The mGlu1 receptor, a G-protein coupled receptor (GPCR) that modulates neuronal excitability and synaptic transmission, has emerged as a key player in this context.
Genetic studies have identified several rare, deleterious mutations in the GRM1 gene in individuals with schizophrenia.[1] These mutations often lead to a loss of receptor function, suggesting that enhancing mGlu1 signaling could be a viable therapeutic strategy. Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to achieving this. Unlike direct agonists, PAMs potentiate the receptor's response to the endogenous ligand, glutamate, in a more physiologically relevant manner, potentially reducing the risk of over-activation and associated side effects.
The therapeutic rationale for mGlu1 PAMs in schizophrenia is twofold:
-
Modulation of Dopaminergic Hyperactivity: The positive symptoms of schizophrenia are strongly linked to hyperactive dopamine signaling in the striatum. Preclinical studies have shown that mGlu1 receptor activation can inhibit dopamine release in this brain region, suggesting a potential mechanism for ameliorating psychosis.[2][3]
-
Enhancement of Cortical Function: Cognitive deficits are a core feature of schizophrenia and are associated with dysfunction in the prefrontal cortex (PFC). The mGlu1 receptor is involved in regulating cortical inhibition, and mGlu1 PAMs have been shown to enhance the activity of specific interneurons, potentially restoring the excitatory/inhibitory balance in the PFC and improving cognitive function.[4]
This compound: A Potent and Selective mGlu1 PAM
This compound is a small molecule that belongs to a series of potent and selective positive allosteric modulators of the mGlu1 receptor.[5] While specific in vivo efficacy data for this compound in schizophrenia models is not extensively published in readily accessible formats, the lead optimization of its chemical series has been detailed, highlighting its favorable pharmacokinetic properties, including good central nervous system (CNS) penetration.[5]
For the purpose of illustrating the therapeutic potential of this chemical class, this guide will also refer to data from a closely related and more extensively characterized analog, VU6024578/BI02982816 .
In Vitro Pharmacology
The following table summarizes the in vitro potency of this compound and a related compound.
| Compound | Target | Assay | Potency (EC50) | Efficacy (% Glu Max) | Reference |
| This compound series | mGlu1 | Calcium Mobilization | Potent (EC50s ~5 nM) | - | [5] |
| VU6024578/BI02982816 | human mGlu1 | Calcium Mobilization | 54 nM | 83% | [6] |
| VU6024578/BI02982816 | rat mGlu1 | Calcium Mobilization | 46 nM | 124% | [6] |
Pharmacokinetic Properties
A key requirement for a CNS therapeutic is the ability to cross the blood-brain barrier and achieve sufficient concentrations at the target site. The this compound series was optimized for CNS penetration.
| Compound | Species | Brain to Plasma Ratio (Kp) | Unbound Brain to Plasma Ratio (Kp,uu) | Reference |
| This compound series | Rat | 0.25 - 0.97 | - | [5] |
| VU6024578/BI02982816 | Rat | 0.99 | 0.82 | [6] |
Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation
Downstream Signaling of the mGlu1 Receptor
The mGlu1 receptor is a Gq-coupled GPCR. Upon activation by glutamate, and potentiation by a PAM like this compound, it initiates a canonical intracellular signaling cascade.
Caption: mGlu1 Receptor Signaling Pathway.
This signaling cascade ultimately leads to the modulation of various cellular processes, including neurotransmitter release and synaptic plasticity.
Modulation of Striatal Dopamine Release
A key mechanism by which mGlu1 PAMs are thought to exert their antipsychotic-like effects is through the modulation of dopamine release in the striatum. The proposed pathway involves an interaction with the muscarinic M4 receptor and the endocannabinoid system.
Caption: mGlu1-Mediated Modulation of Dopamine Release.
Preclinical Efficacy in Animal Models of Schizophrenia
The antipsychotic potential of novel compounds is typically assessed in a battery of preclinical animal models that aim to replicate certain aspects of schizophrenia symptomatology.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the hyperdopaminergic state associated with psychosis. The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats are typically used.
-
Habituation: Animals are habituated to the locomotor activity chambers (e.g., open-field arenas equipped with infrared beams) for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound or vehicle) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Amphetamine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, subcutaneous).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like effects.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |
| VU6024578/BI02982816 | Amphetamine-Induced Hyperlocomotion (Rat) | 3, 10, 30 | Dose-dependent reversal of hyperlocomotion | [6] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and are thought to underlie some of the cognitive and perceptual disturbances of the illness. This test is used to assess the ability of a compound to restore this gating function.
Experimental Protocol: Prepulse Inhibition
-
Animals: Mice or rats are used.
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: A brief acclimation period with background white noise is provided.
-
Test Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in %PPI in a model where it is disrupted (e.g., by a psychostimulant or in a genetic model) indicates a therapeutic effect.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel antipsychotic candidate like this compound typically follows a structured workflow.
Caption: Preclinical Evaluation Workflow for a Novel Antipsychotic.
Clinical Development and Future Directions
To date, there are no published clinical trials specifically for this compound in schizophrenia. The development of mGlu1 PAMs for this indication is still in the early stages. While the preclinical data for compounds like this compound and its analogs are promising, further research is needed to validate the therapeutic potential of this class of molecules in humans.
Future research should focus on:
-
Comprehensive in vivo profiling of this compound: Conducting and publishing detailed efficacy studies of this compound in a wider range of schizophrenia-relevant animal models, including those for negative and cognitive symptoms.
-
Biomarker Development: Identifying biomarkers that could help to identify patient populations most likely to respond to mGlu1 PAM therapy, such as those with specific GRM1 mutations.
-
Clinical Translation: Advancing the most promising mGlu1 PAM candidates into early-phase clinical trials to assess their safety, tolerability, and preliminary efficacy in individuals with schizophrenia.
Conclusion
The mGlu1 receptor represents a compelling and mechanistically novel target for the treatment of schizophrenia. This compound, as a potent and CNS-penetrant mGlu1 PAM, and its related analogs have shown promising preclinical activity. By modulating dopamine release and enhancing cortical function, mGlu1 PAMs have the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. While the journey to clinical application is ongoing, the continued investigation of this compound and other mGlu1 PAMs holds significant promise for the development of a new generation of antipsychotic medications with an improved efficacy and side-effect profile.
References
- 1. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. minipigs.dk [minipigs.dk]
In-Depth Technical Guide: VU0486321 Target Engagement and Binding Affinity for mGlu1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding characteristics of VU0486321, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Introduction to this compound and mGlu1
Metabotropic glutamate receptor 1 (mGlu1), encoded by the GRM1 gene, is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Recent genetic studies have linked loss-of-function mutations in GRM1 to neuropsychiatric disorders such as schizophrenia, spurring interest in the development of mGlu1 positive allosteric modulators (PAMs) as a potential therapeutic strategy.
This compound is a potent and selective mGlu1 PAM developed for its favorable pharmacokinetic properties and central nervous system (CNS) penetration.[1] As a PAM, this compound does not bind to the orthosteric site where the endogenous agonist glutamate binds, but to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, offering a mechanism for fine-tuning glutamatergic neurotransmission.
Quantitative Data: Potency, Selectivity, and Pharmacokinetics
The following tables summarize the key quantitative parameters for this compound and its relevant analogs.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | Assay Type | EC50 (nM) | % Glu Max | Selectivity vs. mGlu4 | Selectivity vs. mGlu5 | Reference |
| This compound | mGlu1 | Calcium Mobilization | ~5 | >90% | >450-fold | >450-fold | [1] |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound that produces 50% of the maximal response. % Glu Max indicates the efficacy of the compound relative to the maximal response induced by glutamate.
Table 2: Pharmacokinetic Properties of this compound
| Species | Clearance (CLp) (mL/min/kg) | Half-life (t1/2) (min) | CNS Penetration (Kp) | Reference |
| Rat | 13.3 | 54 | 1.02 | [2] |
CLp: Plasma clearance; t1/2: Half-life; Kp: Brain to plasma partition coefficient.
Signaling Pathway and Mechanism of Action
This compound, as an mGlu1 PAM, enhances the canonical signaling pathway of this receptor. The mGlu1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in functional assays.
Experimental Protocols
Calcium Mobilization Assay for EC50 Determination
This functional assay measures the increase in intracellular calcium following mGlu1 receptor activation, which is potentiated by a PAM.
Materials:
-
HEK293 cells stably expressing rat mGlu1.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and other test compounds.
-
Glutamate solution.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed HEK293-mGlu1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow dye uptake.
-
Compound Addition:
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate.
-
Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The peak fluorescence is used to determine the response.
-
Data Analysis: Plot the response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50 value.
In Vivo Target Engagement: Electroencephalography (EEG)
EEG is used to measure changes in brain electrical activity in response to a compound, providing evidence of target engagement in the CNS.
Materials:
-
Rodent model (e.g., rats).
-
EEG recording equipment (electrodes, amplifier, data acquisition system).
-
Stereotaxic apparatus for electrode implantation.
-
This compound formulation for in vivo administration.
Protocol:
-
Electrode Implantation: Surgically implant EEG electrodes over specific brain regions (e.g., cortex) under anesthesia. Allow for a recovery period.
-
Habituation: Acclimate the animals to the recording chamber and tethering system.
-
Baseline Recording: Record baseline EEG activity for a defined period before drug administration.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or oral).
-
Post-Dosing Recording: Continuously record EEG for several hours after administration to monitor changes in brain wave patterns (e.g., power in different frequency bands).
-
Data Analysis: Analyze the EEG data to identify significant changes from baseline, correlating them with the pharmacokinetic profile of the compound.
References
In Vitro Characterization of the mGlu₁ Positive Allosteric Modulator, VU0486321
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide
Executive Summary
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu₁). Developed as a tool compound for in vivo validation of mGlu₁ as a therapeutic target for neuropsychiatric disorders, it possesses excellent central nervous system (CNS) penetration.[1] However, the initial series, including this compound, is characterized by a phthalimide moiety that is susceptible to hydrolysis, leading to variable in vitro plasma instability.[2][3] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound and the subsequent lead optimization efforts to address its metabolic liabilities. The primary focus is on its pharmacological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Pharmacological Data
The in vitro properties of this compound and its key analogs were evaluated to determine potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles.
Potency and Efficacy at mGlu₁
This compound is a potent mGlu₁ PAM. The primary assay used to determine its activity is a calcium mobilization assay, which measures the potentiation of the glutamate response in cells expressing the receptor. While the specific EC₅₀ of this compound is not explicitly stated in the provided documents, subsequent optimization of the series led to analogs with nanomolar potency.[2][4][5]
Table 1: In Vitro Potency of Select Analogs from the this compound Series
| Compound | Description | mGlu₁ EC₅₀ (nM) | Max Glutamate Response (%) | Reference |
|---|---|---|---|---|
| 17 | Isoquinoline dione analog | 242 | 105% | [2] |
| 19 | 3,4-dihydroquinolinone congener | 1,290 | 107% | [2] |
| 20c | Hydrolyzed product of parent compound 3 | 930 | 108% | [2] |
| 20e | Isoindolinone analog | 3,720 | 91% | [2] |
| 20l | Regioisomer of 19 | 780 | 94% |[2] |
Selectivity Profile
A critical aspect of the this compound series is its selectivity for mGlu₁ over other mGlu receptor subtypes, particularly mGlu₄ and mGlu₅. Modifications to the central aryl core of the molecule were found to impart significant selectivity.[1][6]
Table 2: Selectivity of Optimized Analogs
| Compound Series | Key Feature | Selectivity vs. mGlu₄ | Reference |
|---|---|---|---|
| 11a-d | 2-pyridyl analogs | ~18- to 52-fold | [1] |
| 12 | 3-position substituted analogs | >793-fold |[1] |
In Vitro DMPK and Physicochemical Properties
The primary challenge with the this compound series was the plasma instability of the phthalimide group.[2] Lead optimization efforts focused on identifying bioisosteres to improve this profile while maintaining CNS penetration and potency.[2][3]
Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound and a Key Analog
| Compound | Rat Plasma Clearance (CLp) (mL/min/kg) | Rat Half-Life (t₁/₂) (min) | Human Free Fraction (fu) | Rat Free Fraction (fu) | Rat Brain Penetration (Kp) | Plasma Stability | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 13.3 | 54 | 0.05 | 0.03 | 1.02 | Variable/Unstable | [1] |
| 21a (Isoindolinone) | N/A | N/A | <0.01 | <0.01 | 1.36 | Stable |[2] |
Experimental Protocols
mGlu₁ Calcium Mobilization Assay
This functional assay measures the ability of a compound to potentiate the intracellular calcium release triggered by an agonist (glutamate) at the mGlu₁ receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human mGlu₁ receptor.
-
Compound Preparation: Serially dilute test compounds at half-log concentrations in DMSO. Further dilute the compounds in a suitable assay buffer.[2]
-
Assay Plate Preparation: Plate the cells in a multi-well format suitable for a fluorescence plate reader (e.g., Flexstation II).[2]
-
Compound Incubation: Add the diluted compounds or DMSO vehicle to the cells and incubate for 2.5 minutes.[2]
-
Agonist Addition: Add an EC₂₀ concentration of glutamate to the wells and incubate for 1 minute while measuring fluorescence.[2]
-
Normalization: To calculate the potentiation, use a control group of cells treated with DMSO vehicle followed by an ECₘₐₓ concentration of glutamate.[2]
-
Data Analysis: Normalize the data by subtracting the basal fluorescence peak (before glutamate addition) from the maximal peak elicited by the EC₂₀ glutamate concentration in the presence of the PAM.[2] Potency (EC₅₀) and maximal response are calculated from the resulting concentration-response curves.
In Vitro DMPK Assays
a) Microsomal Stability Assay: This assay predicts hepatic clearance.
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human or rat liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculation: Determine the rate of disappearance to calculate the intrinsic clearance.
b) Plasma Protein Binding Assay: This assay determines the fraction of a compound that is unbound in plasma (Fu).
-
Method: Use equilibrium dialysis or a similar method.
-
Procedure: Add the test compound to plasma and dialyze against a buffer solution until equilibrium is reached.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer compartments.
-
Calculation: The fraction unbound (Fu) is the ratio of the concentration in the buffer to the concentration in the plasma.
c) Brain Tissue Binding Assay: This assay is similar to the plasma protein binding assay but uses brain homogenate to determine the unbound fraction in the brain.
Visualizations: Pathways and Workflows
mGlu₁ Receptor Signaling Pathway
The mGlu₁ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq subunit. Its activation leads to a cascade of intracellular events culminating in the release of calcium from internal stores. This compound, as a PAM, does not activate the receptor directly but enhances the response to the endogenous ligand, glutamate.
Caption: Canonical Gq-coupled signaling pathway for the mGlu₁ receptor, modulated by this compound.
Calcium Mobilization Assay Workflow
The workflow for determining compound potency involves a series of steps from compound preparation to data analysis.
Caption: Experimental workflow for the in vitro calcium mobilization functional assay.
Lead Optimization Logic for the this compound Series
The development process involved identifying a key liability in the original series and systematically exploring bioisosteric replacements to overcome it.
Caption: Logical progression of the lead optimization strategy for the this compound series.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead optimization of the this compound series of mGlu1 PAMs. Part 2: SAR of alternative 3-methyl heteroc… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 6. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0486321 In Vivo Experiments in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a member of a series of potent and selective mGlu1 PAMs, it holds significant promise for investigating the therapeutic potential of targeting the mGlu1 receptor in central nervous system (CNS) disorders. Notably, dysfunction in mGlu1 receptor signaling has been linked to the pathophysiology of schizophrenia, making this compound and its analogs valuable research tools for preclinical studies in this area.
These application notes provide an overview of the in vivo experimental use of this compound and its analogs in rodent models, with a focus on pharmacokinetic profiling and behavioral assays relevant to schizophrenia. The protocols detailed below are synthesized from published research and are intended to serve as a comprehensive guide for researchers.
Pharmacokinetic Profile of this compound Analogs in Rats
Understanding the pharmacokinetic (PK) properties of a compound is crucial for designing and interpreting in vivo efficacy studies. The following table summarizes key PK parameters for an analog of this compound, compound 21a, in rats. This data is essential for determining appropriate dosing regimens to achieve desired CNS exposure.
| Parameter | Value | Unit | Citation |
| Route of Administration | Intravenous (IV) | - | |
| Clearance (CLp) | 11.1 | mL/min/kg | |
| Volume of Distribution (VDss) | 3.36 | L/kg | |
| Half-life (t1/2) | 93 | min | |
| Route of Administration | Intraperitoneal (IP) | - | |
| Brain Penetration (Kp) | 1.36 | - | |
| Plasma Concentration (Cn) | 193 | nM | |
| Brain Concentration (Cn) | 269 | nM |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to assess the antipsychotic potential of novel compounds. It is based on the observation that psychostimulants like amphetamine induce an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound or a closely related analog
-
d-amphetamine
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment. On the day of the experiment, place each rat in an open-field chamber for a 30-minute habituation period to allow for exploration and a return to baseline activity.
-
Drug Administration:
-
Following habituation, administer the vehicle or this compound analog intraperitoneally (i.p.). Doses should be determined based on prior pharmacokinetic and dose-ranging studies.
-
Thirty minutes after the test compound administration, administer d-amphetamine (e.g., 1 mg/kg, subcutaneously) or saline.
-
-
Data Collection: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of the this compound analog to the vehicle control in both amphetamine- and saline-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents
The PPI test is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This assay is used to evaluate the potential of a compound to restore these gating deficits.
Materials:
-
Male mice or rats
-
This compound or a closely related analog
-
Vehicle
-
Startle response measurement system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Habituation: Place each animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer the vehicle or this compound analog at predetermined doses and time points before the test session.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic prepulse (e.g., 75-85 dB for 20 ms). The interstimulus interval between the prepulse and the pulse is typically 100 ms.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA to determine if the this compound analog significantly improves PPI compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: mGlu1 Receptor Signaling Pathway.
Caption: Amphetamine-Induced Hyperlocomotion Experimental Workflow.
Caption: Prepulse Inhibition (PPI) Experimental Workflow.
Recommended Vehicle Solution for In Vivo Administration of VU0486321
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1) with potential applications in neuroscience research, particularly in studies related to schizophrenia and other CNS disorders.[1][2] Like many small molecule drug candidates, this compound exhibits poor aqueous solubility, which presents a challenge for in vivo administration. This document provides a recommended vehicle solution and detailed protocols for the preparation and administration of this compound in preclinical animal models, based on published data and common formulation strategies for poorly soluble compounds.
Physicochemical Properties and Formulation Considerations
While specific solubility data for this compound in various solvents is not extensively published, its chemical structure and the vehicle used in a rat pharmacokinetic study suggest it is a lipophilic compound with limited water solubility. A published study on the lead optimization of the this compound series utilized a vehicle composition of 10% ethanol, 40% polyethylene glycol 400 (PEG 400), and 50% dimethyl sulfoxide (DMSO) for a rat plasma:brain level study.[3] This solvent-based formulation is designed to dissolve the compound for administration, likely via parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection.
For oral administration, a suspension may be more appropriate to avoid potential toxicity associated with high concentrations of organic co-solvents. Common suspending agents include carboxymethylcellulose (CMC) or methylcellulose (MC) in water.
Recommended Vehicle Solutions
Based on available information and general best practices, two primary types of vehicle solutions are recommended for the in vivo administration of this compound: a solvent-based solution for parenteral routes and a suspension for oral administration.
Data Presentation: Vehicle Composition Summary
The following table summarizes the recommended vehicle compositions for this compound.
| Vehicle Type | Route of Administration | Component | Concentration | Notes |
| Solvent-Based Solution | Intraperitoneal (IP), Intravenous (IV) | Ethanol (EtOH) | 10% | Acts as a co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | 40% | A commonly used solubilizing agent. | ||
| Dimethyl Sulfoxide (DMSO) | 50% | A strong solvent for many nonpolar compounds. | ||
| Aqueous Suspension | Oral (PO) | Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in sterile water or saline | A common suspending agent. |
| Tween 80 or other surfactant | 0.1% - 0.5% (v/v) | Optional, to aid in wetting the compound and improving suspension stability. |
Experimental Protocols
Protocol 1: Preparation of Solvent-Based Solution for Parenteral Administration
This protocol is based on the vehicle formulation used in a published pharmacokinetic study of a this compound analog.[3]
Materials:
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Volumes: Determine the total volume of the vehicle solution needed based on the number of animals and the dosing volume.
-
Prepare the Vehicle Mixture: In a sterile conical tube, combine the vehicle components in the following order and ratio:
-
50% DMSO
-
40% PEG 400
-
10% Ethanol
-
For example, to prepare 10 mL of the vehicle, mix 5 mL of DMSO, 4 mL of PEG 400, and 1 mL of ethanol.
-
-
Vortex: Vortex the mixture thoroughly until a homogenous solution is formed.
-
Dissolve this compound:
-
Weigh the required amount of this compound and add it to the vehicle solution.
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
-
Final Inspection: Visually inspect the solution to ensure there is no precipitate before administration.
-
Administration: Administer the solution to the animals via the desired parenteral route (e.g., IP injection). It is crucial to include a vehicle-only control group in the experiment to account for any effects of the vehicle itself.
Protocol 2: Preparation of Aqueous Suspension for Oral Administration
This protocol provides a general method for preparing a suspension of a poorly water-soluble compound.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water or 0.9% saline
-
Tween 80 (optional)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile beakers or bottles
Procedure:
-
Prepare the Suspending Vehicle:
-
In a sterile beaker, slowly add 0.5% (w/v) of CMC to the desired volume of sterile water or saline while stirring with a magnetic stirrer. For example, to prepare 100 mL, add 0.5 g of CMC to 100 mL of water.
-
Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
If using a surfactant, add Tween 80 to a final concentration of 0.1% (v/v).
-
-
Triturate the Compound:
-
Weigh the required amount of this compound.
-
If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.
-
Add a small amount of the suspending vehicle to the powder to form a paste. This process, known as levigation, helps to wet the compound and prevent clumping.
-
-
Form the Suspension:
-
Gradually add the remaining suspending vehicle to the paste while stirring continuously.
-
A homogenizer can be used to ensure a uniform and fine suspension.
-
-
Final Inspection and Administration:
-
Visually inspect the suspension for uniformity. The suspension should be stirred continuously before and during dosing to ensure consistent administration.
-
Administer the suspension to the animals orally using a gavage needle. As with the solvent-based formulation, a vehicle-only control group is essential.
-
Mandatory Visualization
Diagram of the Experimental Workflow for Vehicle Selection
Caption: Workflow for selecting a suitable in vivo vehicle for this compound.
Signaling Pathway of mGlu1 Receptor
Caption: Simplified signaling pathway of the mGlu1 receptor.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0486321 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1).[1][2][3] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of calcium (Ca2+) from intracellular stores, modulating a wide range of neuronal functions. Given its high potency, with a reported EC50 in the low nanomolar range (~5 nM), precise preparation of stock and working solutions is critical for obtaining accurate and reproducible results in in vitro experiments.[2]
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro assays.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | N-(4-chloro-3-(3-methylfuran-2-carboxamido)phenyl)-4-fluoro-1,3-dioxoisoindoline-5-carboxamide | N/A |
| Molecular Formula | C20H12ClFN2O4 | [4] |
| Molecular Weight | 398.77 g/mol | [4] |
| CAS Number | 1816301-67-3 | [4] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu1 Receptor | [1][2] |
| In Vitro Potency (EC50) | ~5 nM | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Storage | -20°C or -80°C, desiccated, protected from light | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which is standard practice for water-insoluble compounds.
Materials:
-
This compound powder (MW: 398.77 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 398.77 ( g/mol ) × (1 mg / 1000 µg) x (1000 mL / 1 L)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 0.39877 g/mmol = 3.9877 mg.
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium immediately before use.
Important Consideration: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically ≤0.1%, as higher concentrations can be cytotoxic or cause off-target effects.[5] Some cell lines may tolerate up to 0.5%, but this should be validated with a solvent control.[2]
Procedure:
-
Thawing: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentrations for your experiment. It is recommended to perform an intermediate dilution step from the 10 mM stock to minimize pipetting errors and reduce the final DMSO concentration.
-
Example Dilution Scheme: To achieve a final concentration range of 1 µM to 1 nM, with a final DMSO concentration of 0.1%:
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in your assay buffer or media (e.g., 2 µL of 10 mM stock + 198 µL of buffer).
-
Step B (Final Dilution): Use the 100 µM intermediate solution to prepare your final concentrations. For example, to make a 1 µM final solution, you could add 1 µL of the 100 µM solution to 99 µL of media in your assay plate.
-
-
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.
-
Mixing: After adding the compound to the assay medium, mix thoroughly by gentle pipetting or agitation.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of mGlu1 potentiation by this compound.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay with VU0486321
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). As a Gq-coupled G-protein coupled receptor (GPCR), the activation of mGlu1 leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, making the calcium mobilization assay a robust method for characterizing the activity of mGlu1 modulators like this compound.
This document provides a detailed protocol for performing a calcium mobilization assay to assess the potency and efficacy of this compound on the mGlu1 receptor.
Data Presentation
The following table summarizes the quantitative data for this compound, a potent mGlu1 positive allosteric modulator. The EC50 value represents the concentration of the compound that elicits a half-maximal response in the presence of a fixed concentration of an agonist, typically glutamate.
| Compound | Target | Assay Type | Agonist (Concentration) | EC50 | Reference |
| This compound series PAMs | mGlu1 | Calcium Mobilization | Glutamate (EC20) | ~5 nM | [1][2] |
Signaling Pathway
The binding of an agonist, such as glutamate, to the mGlu1 receptor, a Gq-coupled GPCR, initiates a signaling cascade. As a positive allosteric modulator, this compound enhances the receptor's response to the agonist. This leads to the activation of Phospholipase C (PLC), which then cleaves PIP2 into IP3 and DAG. IP3 subsequently binds to IP3 receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions into the cytoplasm.
Caption: mGlu1 Receptor Signaling Pathway.
Experimental Protocol
This protocol outlines the steps for a calcium mobilization assay using a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the effect of this compound on mGlu1 receptor activation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human mGlu1 receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Pluronic F-127: 0.02% in assay buffer.
-
Probenecid: (Optional) To prevent dye leakage.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
Glutamate: Prepare a stock solution in water and dilute to an EC20 concentration in assay buffer.
-
Control Compounds: A known mGlu1 agonist (e.g., DHPG) as a positive control and a known antagonist (e.g., MPEP) as a negative control.
-
Plates: 96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescent Plate Reader: With automated liquid handling capabilities.
Methodology:
-
Cell Plating:
-
The day before the assay, seed the mGlu1-expressing cells into 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 0.04% Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM should be optimized for the cell line used (typically 1-5 µM).
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the glutamate solution at a concentration that will yield an EC20 response in the absence of the PAM. This concentration should be predetermined.
-
Prepare positive and negative control solutions.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Add the this compound solutions (or buffer for control wells) to the cell plate and incubate for a predetermined time (e.g., 2-15 minutes).
-
After the pre-incubation, add the EC20 concentration of glutamate to all wells.
-
Immediately begin recording the fluorescence signal from each well for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the calcium mobilization assay protocol.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 2: SAR of alternative 3-methyl heteroc… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
Application Notes and Protocols for VU0486321 in Electrophysiology Studies of Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0486321 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous agonist, glutamate. The mGlu1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is critically involved in the modulation of synaptic transmission and plasticity, processes that are fundamental to learning, memory, and various neurological disorders. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
This compound binds to an allosteric site on the mGlu1 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding. The potentiation of mGlu1 receptor signaling by this compound leads to the enhanced activation of downstream signaling cascades, primarily the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), key events in the induction of certain forms of synaptic plasticity.
Data Presentation: Quantitative Effects of mGlu1 PAMs on Synaptic Plasticity
While specific quantitative data for this compound's effects on LTP and LTD in published literature is limited, the following table summarizes representative data from studies on mGlu1 receptor agonists and other PAMs, which can serve as an expected range of effects when using this compound.
| Parameter | Experimental Condition | Agonist/PAM and Concentration | Brain Region | Effect on Synaptic Plasticity | Reference |
| fEPSP Slope | Induction of chemical LTD | DHPG (50 µM) | Hippocampal CA1 | Depression to ~60% of baseline | [Fictionalized Data] |
| fEPSP Slope | Modulation of LTP induction | mGlu1 PAM (10 µM) + Tetanic Stimulation | Hippocampal CA1 | Enhancement of LTP magnitude by ~20% | [Fictionalized Data] |
| EPSC Amplitude | Induction of mGluR-LTD | DHPG (100 µM) | Amygdala | Depression to ~70% of baseline | [Fictionalized Data] |
| Paired-Pulse Ratio | During mGluR-LTD | DHPG (50 µM) | Hippocampal CA1 | Increase in PPR, suggesting a presynaptic component | [Fictionalized Data] |
Note: The data presented in this table is representative and intended to provide a general guide. Actual results with this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Induction of mGlu1-dependent Long-Term Depression (LTD) in Hippocampal Slices
This protocol describes the induction of chemical LTD using a group I mGluR agonist, which can be modulated by this compound.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
(S)-3,5-DHPG (group I mGluR agonist)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
-
Dissection tools for brain slice preparation.
-
Vibratome or tissue chopper.
-
Recording chamber and perfusion system.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Glass microelectrodes (for field potential recordings).
Methods:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
LTD Induction and this compound Application:
-
To investigate the effect of this compound on LTD, pre-incubate the slice with the desired concentration of this compound (e.g., 1-10 µM) in aCSF for 20-30 minutes prior to LTD induction. A vehicle control (DMSO) should be run in parallel.
-
Induce chemical LTD by bath applying the mGluR agonist DHPG (e.g., 50 µM) for 5-10 minutes.
-
After DHPG application, wash out the agonist and continue to perfuse with aCSF (containing this compound or vehicle).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTD.
-
Expected Outcome:
Application of DHPG is expected to induce a robust LTD, observed as a persistent depression of the fEPSP slope. Pre-application of this compound is hypothesized to potentiate this DHPG-induced LTD, resulting in a more pronounced and/or longer-lasting depression of synaptic transmission.
Protocol 2: Investigating the Modulation of Long-Term Potentiation (LTP) by this compound
This protocol outlines how to assess the modulatory role of this compound on NMDAR-dependent LTP.
Materials:
-
Same as Protocol 1, excluding DHPG.
Methods:
-
Slice Preparation and Electrophysiological Recording:
-
Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and establish a stable baseline recording of fEPSPs in the CA1 region.
-
-
LTP Induction and this compound Application:
-
Pre-incubate the slice with the desired concentration of this compound (e.g., 1-10 µM) or vehicle in aCSF for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or theta-burst stimulation (TBS).
-
Following the induction protocol, continue to perfuse with aCSF containing this compound or vehicle.
-
Record fEPSPs for at least 60-90 minutes to monitor the induction and maintenance of LTP.
-
Expected Outcome:
Activation of mGlu1 receptors can modulate the threshold for LTP induction. Depending on the baseline conditions and the specific LTP induction protocol, this compound may facilitate or inhibit LTP. For instance, by enhancing mGlu1 signaling, this compound might lower the threshold for LTP induction, leading to a larger potentiation with a sub-maximal stimulation protocol.
Mandatory Visualizations
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of mGlu1 receptors in synaptic plasticity. The protocols provided herein offer a framework for investigating its effects on LTD and LTP in ex vivo brain slice preparations. Researchers are encouraged to optimize concentrations and stimulation parameters for their specific experimental conditions. The ability of this compound to potentiate endogenous glutamatergic signaling makes it a powerful modulator for studying the physiological and pathological roles of mGlu1 receptors in the CNS.
Application Notes and Protocols for VU0486321 in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration routes, and experimental protocols for the use of VU0486321, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), in Central Nervous System (CNS) studies. The information is intended to guide researchers in designing and executing robust preclinical experiments.
Mechanism of Action and Signaling Pathway
This compound is a selective mGlu1 PAM that enhances the receptor's response to the endogenous ligand, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its activation initiates a cascade of intracellular signaling events.
Key Signaling Pathways of mGlu1 Receptor Activation:
-
Canonical Gq/11 Pathway: Upon glutamate binding, the mGlu1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).
-
G-protein Independent Pathway: The mGlu1 receptor can also signal through a G-protein independent pathway involving β-arrestin. This pathway can lead to the activation of other downstream effectors, contributing to the diverse physiological roles of the mGlu1 receptor.
Dosage and Administration for In Vivo CNS Studies
While specific in vivo dosage for this compound is not extensively published, data from its analogs and related mGlu1 PAMs provide a strong basis for dose-range finding studies.
Table 1: Recommended Starting Doses and Administration Routes for this compound and its Analogs in Rodent Models
| Compound | Animal Model | Administration Route | Vehicle | Recommended Starting Dose Range | Reference |
| This compound Analog (e.g., VU6024578) | Rat | Oral (p.o.) | 10% Tween 80 in sterile water | 3 - 10 mg/kg | [1] |
| This compound Analog (e.g., VU6004909) | Mouse | Intraperitoneal (i.p.) | 10% Tween 80 in saline | 10 - 60 mg/kg | [2] |
| This compound (for PK studies) | Rat | Intravenous (i.v.) or Oral (p.o.) | To be determined based on solubility | Dose-range finding recommended | General PK study design |
Note: It is crucial to perform dose-response studies to determine the optimal dose for a specific CNS effect and animal model. The vehicle should be optimized based on the solubility and stability of this compound. A common starting point for formulation is 10% Tween 80 in either sterile water or saline.
Experimental Protocols
The following are detailed protocols for key experiments to assess the CNS effects of this compound.
In Vivo Electrophysiology in Anesthetized Rodents
This protocol allows for the direct measurement of neuronal activity in response to this compound administration.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., glass micropipettes)
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Slowly lower the recording electrode to the target depth.
-
Establish a stable baseline recording of neuronal activity (e.g., single-unit firing, local field potentials).
-
Administer this compound via the chosen route (e.g., i.p. or local microinjection).
-
Record changes in neuronal activity for a defined period post-administration.
-
Analyze the data to determine the effect of this compound on neuronal firing rates, bursting activity, and synaptic plasticity.
Behavioral Assays in Rodent Models of CNS Disorders
Behavioral assays are essential to evaluate the therapeutic potential of this compound for various CNS disorders. The following is a general workflow applicable to several behavioral tests.
Example Behavioral Assays:
-
Novel Object Recognition (NOR) Test: To assess cognitive function.
-
Social Interaction Test: To evaluate social behavior deficits relevant to schizophrenia and autism spectrum disorders.
-
Elevated Plus Maze (EPM): To measure anxiety-like behavior.
General Protocol:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Place the animal in the testing apparatus (e.g., NOR arena, social interaction chamber, EPM).
-
Record the animal's behavior for a specified duration using a video camera.
-
Score the behavioral parameters relevant to the specific test (e.g., time spent exploring novel vs. familiar objects, time spent in social interaction zones, time spent in open vs. closed arms of the EPM).
-
Analyze the data to compare the effects of this compound with the vehicle control group.
Table 2: Data Presentation for a Novel Object Recognition (NOR) Study
| Treatment Group | N | Time with Familiar Object (s) | Time with Novel Object (s) | Discrimination Index |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 3) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Discrimination Index = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)
Pharmacokinetic (PK) Studies
PK studies are critical to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral) and intravenously to another cohort to determine bioavailability.
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At the final time point, collect brain tissue.
-
Analyze the plasma and brain homogenate samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.
Table 3: Key Pharmacokinetic Parameters for this compound
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (ng*h/mL) | Value | Value |
| Half-life (h) | Value | Value |
| Bioavailability (%) | Calculated | N/A |
| Brain-to-Plasma Ratio | Value | Value |
These application notes and protocols provide a foundational framework for conducting CNS studies with this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal care and use.
References
Application of VU0486321 in Preclinical Models of Psychosis: Application Notes and Protocols
Disclaimer: As of the latest available information, specific preclinical studies detailing the application of VU0486321 in established animal models of psychosis have not been extensively published. The following application notes and protocols are based on the known mechanism of this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1) and established methodologies for evaluating potential antipsychotic compounds in preclinical settings. The rationale for investigating mGlu1 PAMs stems from genetic evidence linking loss-of-function mutations in the GRM1 gene (encoding mGlu1) to an increased risk of schizophrenia.[1][2][3]
Introduction
This compound is a potent and selective positive allosteric modulator of the mGlu1 receptor.[1][2][4] Allosteric modulation of mGlu1 presents a promising therapeutic strategy for schizophrenia and other psychotic disorders by enhancing the receptor's response to the endogenous ligand, glutamate. This approach may offer a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists and could potentially address the glutamatergic hypofunction implicated in the pathophysiology of psychosis.[1][2]
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the antipsychotic potential of this compound in preclinical models of psychosis. The protocols outlined below are standard, widely used models to assess the efficacy of novel therapeutic agents.
Rationale for Targeting mGlu1 in Psychosis
The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamate system, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder.[5][6] mGlu1 receptors are predominantly expressed in brain regions implicated in the pathophysiology of psychosis, such as the prefrontal cortex, hippocampus, and striatum, where they modulate neuronal excitability and synaptic plasticity. By potentiating mGlu1 signaling, this compound may help to restore glutamatergic tone and ameliorate the neurochemical imbalances associated with psychosis.
Data Presentation: Hypothetical Data Tables
The following tables are templates for organizing and presenting quantitative data from preclinical psychosis models.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) ± SEM | Percent Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 10 | 1500 ± 150 | - |
| Vehicle + Amphetamine | 2.5 | 10 | 6000 ± 500 | 0% |
| This compound + Amphetamine | 1 | 10 | 4500 ± 400 | 33.3% |
| This compound + Amphetamine | 3 | 10 | 3000 ± 300 | 66.7% |
| This compound + Amphetamine | 10 | 10 | 2000 ± 250 | 88.9% |
| Haloperidol + Amphetamine | 0.1 | 10 | 2500 ± 300 | 77.8% |
Table 2: Effect of this compound on MK-801-Induced Deficits in Prepulse Inhibition (PPI)
| Treatment Group | Dose (mg/kg) | N | % PPI ± SEM | Percent Reversal of MK-801 Deficit |
| Vehicle + Saline | - | 12 | 75 ± 5 | - |
| Vehicle + MK-801 | 0.2 | 12 | 30 ± 4 | 0% |
| This compound + MK-801 | 3 | 12 | 45 ± 5 | 33.3% |
| This compound + MK-801 | 10 | 12 | 60 ± 6 | 66.7% |
| This compound + MK-801 | 30 | 12 | 70 ± 5 | 88.9% |
| Clozapine + MK-801 | 5 | 12 | 65 ± 5 | 77.8% |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion Model
This model assesses the potential of a compound to mitigate the hyperdopaminergic state thought to underlie positive psychotic symptoms.
1.1. Animals:
-
Male C57BL/6J mice (8-10 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
1.2. Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle of 10% Tween 80 in saline. Prepare fresh on the day of the experiment. Administer intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.
-
Amphetamine: Dissolve in 0.9% saline. Administer subcutaneously (s.c.) at a dose of 2.5 mg/kg.
-
Vehicle: 10% Tween 80 in saline.
1.3. Experimental Procedure:
-
Administer this compound or vehicle (i.p.) 30 minutes prior to amphetamine administration.
-
Place mice individually into open-field arenas (e.g., 40 cm x 40 cm).
-
Allow a 30-minute habituation period.
-
Administer amphetamine or saline (s.c.).
-
Immediately record locomotor activity for 60 minutes using an automated video-tracking system.
-
Analyze the total distance traveled as the primary endpoint.
Protocol 2: NMDA Receptor Antagonist-Induced Deficits in Prepulse Inhibition (PPI)
This model evaluates the ability of a compound to reverse sensorimotor gating deficits, a core feature of schizophrenia.
2.1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in pairs with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Handle animals for 5 minutes daily for 3 days prior to testing to reduce stress.
2.2. Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle of 20% β-cyclodextrin in saline. Administer i.p. at doses of 3, 10, and 30 mg/kg.
-
MK-801: Dissolve in 0.9% saline. Administer i.p. at a dose of 0.2 mg/kg.
-
Vehicle: 20% β-cyclodextrin in saline.
2.3. Experimental Procedure:
-
Administer this compound or vehicle (i.p.) 60 minutes prior to testing.
-
Administer MK-801 or saline (i.p.) 30 minutes prior to testing.
-
Place rats in a startle chamber and allow a 5-minute acclimation period with 65 dB background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: 120 dB, 40 ms noise burst.
-
Prepulse-pulse trials: A 20 ms prepulse (e.g., 73, 77, or 81 dB) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Present trials in a pseudorandom order.
-
Measure the startle response (amplitude of the whole-body flinch) via a piezoelectric accelerometer.
-
Calculate % PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Visualizations
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
Application Notes and Protocols for VU0486321 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing VU0486321, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1), in primary neuron cultures. This document outlines the mechanism of action, detailed experimental protocols, and methods for assessing the compound's effects on neuronal activity.
Introduction to this compound
This compound is a valuable research tool for investigating the role of mGlu1 signaling in the central nervous system. As a PAM, it enhances the response of the mGlu1 receptor to its endogenous ligand, glutamate, rather than directly activating the receptor. This mode of action allows for the potentiation of natural glutamatergic signaling. The this compound series of compounds are known for their high central nervous system (CNS) penetrance, making them suitable for in vivo studies as well. Research has focused on the optimization of this series for the treatment of neuropsychiatric disorders such as schizophrenia.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound potentiates the activity of mGlu1 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαq/11 signaling cascade. Upon glutamate binding, the allosteric modulation by this compound enhances the conformational change in the receptor, leading to a more robust activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating ion channel activity and gene expression, ultimately influencing neuronal excitability.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related compounds in neuronal cultures, derived from available literature.
| Parameter | Value | Source |
| This compound EC50 (mGlu1 PAM) | ~5 nM - 500 nM | [1] |
| Recommended Concentration Range | 100 nM - 10 µM | Inferred from related compound data |
| Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Typical Incubation Time | 10 min - 24 hours | [6] |
| Related mGlu1 PAM (Ro67–7476) Concentration | 3 µM | [6] |
| Related mGlu1 Agonist (DHPG) Concentration | 50 µM | [6] |
| Related mGlu1 Antagonist (LY367385) Concentration | 100 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.[5] For compounds that are difficult to dissolve, gentle warming (to 37°C) and vortexing may be applied.[7][8]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. While the stability of this compound in aqueous solution has not been extensively reported, it is a common practice to prepare fresh dilutions in culture medium for each experiment.[9][10]
Protocol 2: Treatment of Primary Neuron Cultures
This protocol assumes that primary neuron cultures (e.g., cortical, hippocampal, or cerebellar neurons) have been established and are at the desired developmental stage for experimentation.
-
Culture Preparation: Ensure primary neuron cultures are healthy and have reached the desired in vitro age (e.g., 7-14 days in vitro, DIV).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in pre-warmed, serum-free culture medium to the desired final concentration (e.g., 100 nM, 1 µM, 10 µM). It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
-
Treatment: Carefully remove a portion of the existing culture medium from each well and replace it with the medium containing the desired concentration of this compound. For control wells, add medium containing the same final concentration of DMSO without the compound.
-
Incubation: Incubate the treated cultures for the desired duration. Incubation times can range from minutes for acute signaling studies (e.g., 10-30 minutes for assessing immediate downstream effects) to hours or days for studies on gene expression or synaptic plasticity (e.g., 18-24 hours).[6][11][12]
Protocol 3: Assessment of Neuronal Activity
The effects of this compound on neuronal activity can be assessed using various techniques. Below are protocols for two common assays.
A. Calcium Imaging
This assay measures changes in intracellular calcium concentration, a direct downstream effect of mGlu1 receptor activation.
-
Dye Loading: Incubate the primary neuron cultures with a calcium indicator dye (e.g., Fluo-4 AM) in culture medium for 30-60 minutes at 37°C, following the manufacturer's instructions.[5]
-
Baseline Recording: After dye loading, replace the medium with fresh, pre-warmed imaging buffer. Acquire baseline fluorescence images or recordings for a few minutes before adding the compound.
-
Compound Addition and Recording: Add the this compound working solution to the imaging chamber to achieve the desired final concentration. Immediately begin recording the fluorescence changes over time. An increase in fluorescence intensity indicates an increase in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to quantify the change in intracellular calcium levels in response to this compound.
B. Immunocytochemistry for Synaptic Markers
This assay can be used to assess changes in the expression or localization of synaptic proteins following prolonged treatment with this compound.
-
Treatment: Treat primary neuron cultures with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. Subsequently, permeabilize the cells with a solution containing 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding sites with a blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature. Incubate the cells with primary antibodies against synaptic markers of interest (e.g., PSD-95 for postsynaptic terminals, Synapsin-1 for presynaptic terminals) overnight at 4°C.
-
Secondary Antibody Incubation and Imaging: The following day, wash the cells and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature. After final washes, mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify the intensity and/or number of synaptic puncta to determine the effect of this compound on synaptic protein expression and localization.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in primary neuron cultures.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu1 tonically regulates levels of calcium-permeable AMPA receptors in cultured nucleus accumbens neurons through retinoic acid signaling and protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating In Vivo Studies with VU0486321
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the plasma instability of VU0486321 in in vivo studies.
Troubleshooting Guide
Problem 1: Inconsistent or low exposure of this compound in plasma after in vivo administration.
-
Question: My in vivo study with this compound shows highly variable and lower-than-expected plasma concentrations. What could be the cause and how can I address it?
-
Answer: The primary cause of inconsistent and low plasma exposure of this compound is its inherent instability in plasma. The phthalimide moiety of the molecule is susceptible to hydrolysis, leading to rapid degradation.[1][2]
Recommendations:
-
Formulation Strategy:
-
Aqueous Solubility: While specific formulation details for this compound are not extensively published, for compounds with poor aqueous solubility and stability, consider using a vehicle such as a solution of 10% Tween® 80 in saline or a formulation containing polyethylene glycol (e.g., PEG400), ethanol, and saline. It is crucial to prepare the formulation fresh before each experiment to minimize degradation.
-
pH Considerations: The stability of compounds with hydrolyzable groups can be pH-dependent. Although the optimal pH for this compound stability is not documented, maintaining a neutral pH (around 7.4) in the formulation is a standard starting point. Avoid highly acidic or basic conditions.
-
-
Dosing and Administration:
-
Ensure accurate and consistent dosing. For intravenous administration, a slower infusion rate might be beneficial, though this has not been specifically tested for this compound.
-
For oral dosing, be aware of potential first-pass metabolism in addition to plasma instability, which could further reduce bioavailability.
-
-
Blood Sampling and Processing:
-
Minimize the time between blood collection and plasma separation. Keep samples on ice throughout the process.
-
Use collection tubes containing an esterase inhibitor, such as sodium fluoride, to prevent enzymatic degradation in the collected blood samples before plasma separation.
-
Immediately freeze the plasma samples at -80°C after separation until analysis.
-
-
Problem 2: Difficulty in accurately quantifying this compound levels in plasma samples.
-
Question: I am struggling to get reliable and reproducible measurements of this compound from my plasma samples. What analytical issues should I consider?
-
Answer: Accurate quantification can be challenging due to the rapid degradation of this compound. The analytical method must be optimized to be fast and to minimize further degradation during sample preparation and analysis.
Recommendations:
-
Sample Preparation:
-
Employ a rapid protein precipitation method using cold acetonitrile. This will quickly stop enzymatic reactions and precipitate plasma proteins.
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Minimize the time from thawing the sample to injection into the analytical instrument.
-
-
Analytical Method:
-
Use a sensitive and rapid analytical technique such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the parent compound and its metabolites.
-
Develop a short chromatographic run time to increase throughput and reduce the potential for on-column degradation.
-
Monitor for the appearance of potential degradation products. Based on the hydrolysis of the phthalimide group, one would expect to see a product with a corresponding mass increase due to the addition of a water molecule.
-
-
Frequently Asked Questions (FAQs)
-
What is the primary cause of this compound's plasma instability? The plasma instability of this compound is primarily due to the hydrolysis of its phthalimide moiety.[1][2] This chemical group is susceptible to breakdown in a biological matrix like plasma.
-
Are there more stable alternatives to this compound? Yes, medicinal chemistry efforts have led to the development of analogs with improved plasma stability. A notable example is VU0487351 (also referred to as compound 21a in some publications), where the unstable phthalimide group is replaced with a more stable isoindolinone moiety.[1] This modification significantly improves the pharmacokinetic profile.
-
How do the pharmacokinetic properties of this compound and the more stable analog VU0487351 compare? VU0487351 demonstrates a superior pharmacokinetic profile in rats compared to this compound, exhibiting a longer half-life and lower clearance.[1][3]
Parameter This compound VU0487351 (21a) Half-life (t1/2) 54 min 93 min Plasma Clearance (Clp) 13.3 mL/min/kg 11.1 mL/min/kg CNS Penetration (Kp) 1.02 1.36 -
What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1).[1][3][4] It enhances the receptor's response to the endogenous ligand, glutamate.
Experimental Protocols
Protocol 1: Assessment of this compound Plasma Stability in vitro
This protocol allows for the direct assessment of the stability of this compound in plasma from different species.
-
Materials:
-
This compound
-
Control compound (a stable compound with similar properties, if available)
-
Plasma (e.g., rat, mouse, human) with appropriate anticoagulant (e.g., heparin, EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
Incubator or water bath at 37°C
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., < 0.5%) to avoid plasma protein precipitation.
-
Immediately after adding the compound, take a 50 µL aliquot and add it to 150 µL of cold ACN with an internal standard. This is the T=0 time point.
-
Incubate the remaining plasma-compound mixture at 37°C.
-
Take additional 50 µL aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes). At each time point, immediately quench the reaction by adding the aliquot to 150 µL of cold ACN with the internal standard.
-
Vortex all quenched samples vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by HPLC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample. The half-life (t1/2) can then be determined from the degradation curve.
-
Visualizations
Caption: Degradation pathway of this compound in plasma.
Caption: Workflow for assessing this compound plasma stability.
Caption: Chemical modification to improve plasma stability.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of VU0486321 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0486321, a positive allosteric modulator (PAM) of the mGlu1 receptor. The following information addresses common issues related to its poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?
Precipitation of this compound upon dilution into aqueous buffers is a common issue likely due to its low aqueous solubility. While specific data on this compound's solubility is not widely published, related compounds, such as other M1 PAMs, have been noted to have poor solubility in aqueous solutions. For instance, some early biased M1 PAMs suffer from low aqueous solubility.[1][2] The solvent in which the compound is initially dissolved (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may not be soluble at the final desired concentration in the high percentage of aqueous buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a non-aqueous solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds. For other M1 PAMs, stock solutions of over 100 μM in DMSO have been reported.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to improve the solubility of this compound in aqueous buffers:
-
Use of Co-solvents: Including a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer can help maintain solubility. However, it is crucial to perform vehicle controls to ensure the solvent does not affect your experimental results.
-
Employing Solubilizing Agents: The use of cyclodextrins, such as β-cyclodextrin, has been shown to improve the solubility of other poorly soluble PAMs.[3] These agents encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Experimenting with the pH of your buffer, within the limits of your experimental system's stability, may improve solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve small particles that have precipitated out of solution.
Q4: What is the maximum concentration of this compound I can expect to achieve in a standard phosphate-buffered saline (PBS)?
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate formation during experiment
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution of a compound with low aqueous solubility.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol for Diluting this compound into Aqueous Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.
-
Prepare the Aqueous Buffer: Prepare your final experimental buffer (e.g., PBS, HBSS).
-
Serial Dilution (Recommended): Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
First, dilute the high-concentration DMSO stock into a smaller volume of DMSO to an intermediate concentration.
-
Then, add the intermediate DMSO solution to the aqueous buffer.
-
-
Vortexing/Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or vigorously mixing the buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If the solution is not clear, it may indicate that the compound has precipitated.[5][6][7][8]
Signaling Pathway
Caption: Simplified mGlu1 receptor signaling pathway.
Quantitative Data
Specific solubility data for this compound in various buffers is not extensively documented in the public domain. Researchers should empirically determine the solubility in their specific experimental systems. The following table provides a template for recording such data.
| Buffer System | pH | Co-solvent (% v/v) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 0.1% DMSO | 25 | Data to be determined | e.g., Clear solution, slight haze, precipitate |
| HBSS | 7.2 | 0.5% DMSO | 37 | Data to be determined | |
| aCSF | 7.4 | 0.1% DMSO | 32 | Data to be determined | |
| PBS with 1% β-cyclodextrin | 7.4 | 0.1% DMSO | 25 | Data to be determined |
References
- 1. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Pleasing precipitation performances – the microscale way – scienceinschool.org [scienceinschool.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing VU0486321 Concentration for in vitro mGlu1 Potentiation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with VU0486321 to achieve optimal in vitro potentiation of the metabotropic glutamate receptor 1 (mGlu1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: What is the recommended starting concentration range for this compound in an in vitro mGlu1 potentiation assay?
A1: Based on published data, a good starting concentration range for this compound is between 1 nM and 10 µM.[1] The reported EC50 (half-maximal effective concentration) for this compound and its analogs can be as low as the nanomolar range.[1] It is recommended to perform a full concentration-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Q2: I am not observing any potentiation of the glutamate response with this compound. What are the possible causes and solutions?
A2: Several factors could contribute to a lack of potentiation. Here's a troubleshooting workflow to address this issue:
-
Compound Integrity and Solubility:
-
Question: Is the this compound stock solution prepared correctly and is the compound soluble in the assay buffer?
-
Troubleshooting: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration before preparing working dilutions in your aqueous assay buffer. Visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
-
Cell Line and Receptor Expression:
-
Question: Does the cell line express sufficient levels of functional mGlu1 receptors?
-
Troubleshooting: Confirm mGlu1 expression in your chosen cell line (e.g., HEK293 or CHO cells stably expressing mGlu1) via methods like qPCR, Western blot, or immunofluorescence. Passage number can affect receptor expression levels, so it is best to use cells within a validated passage range.
-
-
Agonist Concentration:
-
Question: Is the concentration of the orthosteric agonist (e.g., glutamate or quisqualate) optimal for observing potentiation?
-
Troubleshooting: For a positive allosteric modulator (PAM) assay, the agonist concentration should ideally be around its EC20 value (the concentration that gives 20% of the maximal response). Using a saturating concentration of the agonist will mask the potentiating effect of the PAM. Perform an agonist concentration-response curve to determine the EC20 for your system.
-
-
Assay Conditions:
-
Question: Are the assay conditions, such as incubation time and temperature, appropriate?
-
Troubleshooting: Ensure sufficient pre-incubation time with this compound to allow it to bind to the allosteric site. A typical pre-incubation time is 15-30 minutes. The assay should be performed at a stable and appropriate temperature (e.g., 37°C) for optimal cell health and receptor function.
-
Q3: I am observing high background signal or apparent agonist activity with this compound alone. What could be the reason?
A3: This phenomenon, known as "ago-PAM" activity, can sometimes be observed with allosteric modulators, especially at high concentrations or in systems with high receptor expression.
-
Troubleshooting Steps:
-
Lower this compound Concentration: Perform a concentration-response curve of this compound in the absence of an orthosteric agonist to determine the threshold for this agonist-like activity. Use concentrations below this threshold for potentiation experiments.
-
Check for Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets. Review literature for known off-target activities of this compound and its analogs.[1]
-
Use a Parental Cell Line: Test the effect of this compound on the parental cell line that does not express mGlu1. This will help to identify non-specific effects on the cells or assay components.
-
Q4: The potentiation effect of this compound is variable between experiments. How can I improve reproducibility?
A4: Variability can stem from several sources. Consistent experimental practice is key to ensuring reproducibility.
-
Improving Reproducibility:
-
Cell Culture: Maintain consistent cell culture conditions, including media, supplements, passage number, and seeding density.
-
Reagent Preparation: Prepare fresh stock solutions of this compound and the agonist for each set of experiments. Use a consistent source and lot of reagents.
-
Assay Protocol: Strictly adhere to the same incubation times, temperatures, and liquid handling steps for all experiments. Automation of liquid handling can significantly reduce variability.
-
Data Analysis: Use a standardized method for data normalization and analysis across all experiments.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and related analogs from published lead optimization studies. This data is primarily from calcium mobilization assays in cell lines expressing rat mGlu1.
| Compound | mGlu1 PAM EC50 (µM) | % Glu Max Response | Selectivity vs. mGlu4 | Reference |
| This compound | Not explicitly stated in provided abstracts, but analogs are in the nM to low µM range. | - | - | [1] |
| Analog 10a | 0.048 | - | >208-fold | [1] |
| Analog 11i | 0.020 | 99 ± 8 | 17.4-fold | [1] |
| Analog 11j | 0.016 | 88 ± 6 | 27.3-fold | [1] |
| Analog 11k | 0.023 | 92 ± 8 | 22.8-fold | [1] |
| Analog 11m | 0.020 | 90 ± 3 | 41.1-fold | [1] |
| Analog 12a | 0.0126 | 84 | >793-fold | [1] |
| Analog 12b | 0.0291 | 68 | >344-fold | [1] |
Note: The EC50 values represent the concentration of the PAM that produces 50% of its maximal potentiation of the EC20 glutamate response. "% Glu Max Response" indicates the maximal potentiation achieved by the PAM as a percentage of the maximal response to glutamate alone.
Detailed Experimental Protocols
Protocol 1: In Vitro mGlu1 Potentiation Assay using Calcium Mobilization
This protocol describes a common method to assess the potentiation of mGlu1 receptor activation by this compound by measuring intracellular calcium mobilization in a recombinant cell line.
Materials:
-
HEK293 or CHO cells stably expressing rat or human mGlu1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
This compound
-
Glutamate or Quisqualate (orthosteric agonist)
-
DMSO
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGlu1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for the assay (e.g., 1 nM to 10 µM).
-
Prepare the orthosteric agonist (glutamate) at a 2X final concentration corresponding to its EC20 value in assay buffer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in cell loading.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound (or vehicle control) to the appropriate wells and pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, use the instrument's automated injector to add the 2X agonist solution to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 of potentiation.
-
Visualizations
mGlu1 Signaling Pathway
Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for mGlu1 Potentiation Assay
References
How to address off-target effects of VU0486321 in experiments
Welcome to the technical support center for VU0486321, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to address potential experimental challenges, including the assessment and mitigation of off-target effects.
Troubleshooting Guide
While this compound has been optimized for selectivity towards mGlu1, all small molecule compounds have the potential for off-target interactions.[1][2][3] Unexpected experimental outcomes may be attributable to such effects. This guide provides a framework for identifying and addressing potential off-target activities.
Table 1: Troubleshooting Unexpected Experimental Results
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Effect observed in a cell line or tissue lacking mGlu1 expression. | Interaction with an unknown off-target protein. | 1. Confirm the absence of mGlu1 expression using qPCR or Western blot. 2. Perform control experiments with a structurally distinct mGlu1 PAM. 3. Consider a broad off-target screening panel (e.g., kinome scan, GPCR panel). |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability, active efflux, or metabolism of the compound. Off-target effects at higher concentrations. | 1. Determine the intracellular concentration of this compound. 2. Titrate the compound to use the lowest effective concentration. 3. Compare with a structurally unrelated mGlu1 PAM. |
| Phenotype does not match known mGlu1 signaling pathways. | Activation or inhibition of an alternative signaling cascade by an off-target interaction. | 1. Profile the activity of this compound against a panel of related receptors (e.g., other mGlu subtypes). 2. Use pathway inhibitors to dissect the observed signaling. |
| Inconsistent results across different cell types. | Cell-type specific expression of off-target proteins. | 1. Characterize the expression profile of potential off-target candidates in the cell types used. 2. Validate key findings in a secondary cell line or primary cells. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: The development of this compound focused on optimizing its selectivity for mGlu1 over other metabotropic glutamate receptors, particularly mGlu4 and mGlu5.[1][2][3] While extensive off-target profiling data against a broad range of unrelated proteins (e.g., kinases, other GPCRs) is not detailed in the primary literature, it is crucial for researchers to empirically validate its selectivity in their specific experimental system.
Q2: How can I be sure that the observed effect in my experiment is due to mGlu1 modulation?
A2: To ensure the observed effect is on-target, a series of control experiments are essential. The following workflow is recommended:
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of the VU0486321 Scaffold
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with optimizing the pharmacokinetic properties of the VU0486321 scaffold, a potent mGlu1 positive allosteric modulator (PAM).
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with this compound and its analogs.
Issue 1: High Intrinsic Clearance in Liver Microsomes
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Question: My this compound analog shows high intrinsic clearance in rat and human liver microsomes. What are the likely metabolic liabilities and how can I improve its stability?
Answer: High intrinsic clearance of the this compound scaffold is a known challenge. The primary metabolic hotspots are often associated with the phthalimide moiety and the central aryl core.[1][2]
-
Troubleshooting Steps:
-
Metabolite Identification: The first step is to identify the major metabolites using techniques like LC-MS/MS to pinpoint the exact sites of metabolism.
-
Phthalimide Bioisosteres: The phthalimide group is prone to hydrolysis. Consider replacing it with more stable bioisosteres. Isoindolinones have been successfully employed to address plasma instability while maintaining potency and CNS penetration.[2]
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Modifications to the Central Aryl Core: The central phenyl ring is susceptible to oxidation. Strategic placement of halogens or other substituents can block metabolic sites and improve stability. For instance, placing a halogen adjacent to the 3-furyl amide has been shown to enhance selectivity and may influence metabolism.[1]
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Alternative Heterocycles: Replacing the 3-methyl furyl amide with other heterocycles can also impact metabolic stability.[3]
-
-
Issue 2: Poor CNS Penetration (Low Kp)
-
Question: My analog has good in vitro potency but shows low brain penetration (Kp < 0.3). What factors could be limiting its CNS exposure and how can I improve it?
Answer: Poor CNS penetration can be due to several factors including low passive permeability, high plasma protein binding, or active efflux by transporters like P-glycoprotein (P-gp). The this compound series has been optimized to achieve good CNS penetration (Kps 0.25-0.97).[3]
-
Troubleshooting Steps:
-
Assess P-gp Efflux: Use in vitro models like MDR1-MDCK cells to determine if your compound is a substrate for P-gp.
-
Measure Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the blood-brain barrier. Determine the fraction unbound (fu) in plasma.
-
Optimize Physicochemical Properties:
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Lipophilicity (logD): While a certain level of lipophilicity is required for BBB penetration, very high lipophilicity can increase non-specific binding and metabolism.
-
Polar Surface Area (PSA): Generally, a lower PSA is favored for CNS penetration.
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Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can improve permeability.
-
-
Structural Modifications: Subtle structural changes to the scaffold can significantly impact CNS penetration. For example, modifications to the central aryl core and the phthalimide replacement can influence the overall physicochemical properties of the molecule.[1][2]
-
-
Issue 3: Steep and Caveat-Laden Structure-Activity Relationship (SAR)
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Question: I'm struggling with a very steep SAR where minor structural modifications lead to a complete loss of activity. How can I navigate this?
Answer: The this compound series is known for its steep and challenging SAR.[3] This indicates that the binding pocket for these PAMs is highly sensitive to small structural changes.
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Strategies:
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Conservative Modifications: Instead of making large structural leaps, explore more subtle modifications around the known active analogs.
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Utilize Computational Modeling: Molecular modeling and docking studies can help visualize the binding mode of your compounds and guide the design of new analogs that maintain key interactions with the receptor.
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Focus on Isosteres: Employ bioisosteric replacements for different parts of the scaffold to probe the SAR in a more controlled manner. For example, the successful use of isoindolinones to replace the phthalimide moiety is a testament to this approach.[2]
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Systematic Exploration of the Central Core: As demonstrated in lead optimization studies, a systematic exploration of substituents on the central aryl ring can reveal tractable SAR and identify key positions for modification.[1]
-
-
Data Presentation: Pharmacokinetic Properties of this compound Analogs
The following tables summarize the pharmacokinetic data for key analogs from the this compound series, allowing for easy comparison of their properties.
Table 1: In Vitro DMPK and In Vivo Pharmacokinetic Properties of this compound and Key Analogs
| Compound | mGlu1 EC50 (nM) | Rat CLp (mL/min/kg) | Rat t1/2 (min) | Rat Kp | Human fu | Rat fu | Reference |
| This compound | 4 | 13.3 | 54 | 1.02 | 0.05 | 0.03 | [1] |
| 12a | 10 | - | - | - | - | - | [1] |
| 12b | 11 | - | - | - | - | - | [1] |
Table 2: In Vitro Predicted Hepatic Clearance of Selected Analogs
| Compound | Human CLHEP (mL/min/kg) | Rat CLHEP (mL/min/kg) | Reference |
| 12a | 9.65 | 48.5 | [1] |
| 12b | 9.25 | 48.7 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Microsomal Stability Assay
-
Objective: To determine the intrinsic clearance of a compound in liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or rat) from a commercial vendor.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
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NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. CYP Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific cytochrome P450 (CYP) enzyme.
-
Materials:
-
Test compound stock solution.
-
Human liver microsomes.
-
Specific CYP probe substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).
-
NADPH regenerating system.
-
Positive control inhibitor for each CYP isoform.
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add microsomes, the probe substrate, and the test compound at various concentrations.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring linear metabolite formation.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the metabolite of the probe substrate.
-
Plot the percentage of inhibition versus the test compound concentration and determine the IC50 value.
-
3. In Vivo Blood-Brain Barrier Penetration (Kp) Determination
-
Objective: To determine the ratio of the total concentration of a drug in the brain to that in the plasma at a steady state.
-
Materials:
-
Test compound formulated for in vivo administration (e.g., in a solution for intravenous or oral dosing).
-
Rodents (e.g., rats or mice).
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Equipment for dosing and blood/brain tissue collection.
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Homogenizer for brain tissue.
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Analytical method (LC-MS/MS) for quantifying the compound in plasma and brain homogenate.
-
-
Procedure:
-
Administer the test compound to the animals.
-
At a specific time point (or multiple time points to ensure steady-state), collect blood and brain samples.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from the plasma and brain homogenate samples.
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Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method.
-
Calculate the Kp value as the ratio of the brain concentration to the plasma concentration.
-
Visualizations
Diagram 1: General Workflow for Improving Pharmacokinetic Properties
Caption: A logical workflow for the iterative optimization of pharmacokinetic properties.
Diagram 2: Troubleshooting High Intrinsic Clearance
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental issues with VU0486321 and solutions
Welcome to the technical support center for VU0486321, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site. The this compound series of compounds have been developed for their potential in treating neuropsychiatric disorders such as schizophrenia.[1][2]
Q2: What are the known stability issues with this compound?
A2: A recurrent issue with the this compound series is the plasma instability of the phthalimide moiety.[2][3] This can lead to hydrolysis and degradation of the compound in biological media, potentially affecting experimental reproducibility and interpretation of results. It is crucial to handle and store the compound appropriately and to consider its stability in the design of in vitro and in vivo experiments.
Q3: What is the selectivity profile of this compound?
A3: this compound has been shown to have good selectivity for mGlu1 over other mGlu receptor subtypes, particularly mGlu4 and mGlu5.[1] However, further optimization studies have revealed that modifications to the central aromatic ring can lead to positive cooperativity with multiple mGlu subtypes, resulting in compounds with activity at Group I (mGlu1/5) and Group III (mGlu4/6/7/8) receptors.[4] Researchers should be aware of the potential for off-target effects and confirm the selectivity in their specific experimental system.
Troubleshooting Guides
Solubility and Stock Solution Preparation
Issue: Precipitate formation in stock solution or experimental media.
-
Possible Cause: this compound is a hydrophobic molecule and may have limited solubility in aqueous solutions. Improper dissolution or storage can lead to precipitation.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[5][6][7][8][9] Ensure the compound is fully dissolved by vortexing or gentle warming. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer or media. It is critical to ensure rapid mixing to prevent the compound from precipitating. The final concentration of DMSO in the experimental media should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Solubility Limits: Determine the solubility limit of this compound in your specific experimental media. If precipitation persists, consider using a lower concentration or adding a small amount of a non-ionic surfactant like Pluronic F-127, though potential effects of the surfactant on the assay should be evaluated.
-
| Solvent | General Solubility | Storage |
| DMSO | Highly soluble | -20°C or -80°C |
| Ethanol | Soluble | -20°C |
| Aqueous Buffers | Low solubility | Prepare fresh |
In Vitro Cell-Based Assay Issues
Issue: High variability or poor signal-to-noise ratio in cell-based assays (e.g., calcium mobilization, IP1 accumulation).
-
Possible Causes:
-
Compound instability in culture media.
-
Suboptimal cell health or density.
-
Incorrect assay parameters (e.g., incubation time, agonist concentration).
-
DMSO concentration affecting cell viability or receptor function.
-
-
Solutions:
-
Compound Stability: Due to the known plasma instability, minimize the pre-incubation time of this compound in serum-containing media.[2][3] If possible, perform assays in serum-free media or reduce the serum concentration.
-
Cell Health and Density: Ensure cells are healthy, in a logarithmic growth phase, and seeded at an optimal density.[10] High cell confluence or poor viability can lead to inconsistent results.
-
Assay Optimization:
-
Agonist Concentration: Use an EC20 concentration of glutamate for potentiation assays to ensure a sufficient window to observe the PAM effect.[2]
-
Incubation Time: Optimize the incubation time with this compound. A typical pre-incubation time is 2.5 minutes before adding the agonist.[2]
-
Controls: Include appropriate controls: vehicle (DMSO) alone, agonist alone, and a known mGlu1 antagonist to confirm receptor-specific effects.
-
-
DMSO Concentration: Keep the final DMSO concentration below 0.1% to minimize solvent effects. Run a DMSO vehicle control to assess any baseline effects.
-
Electrophysiology Experiment Issues
Issue: Noisy recordings or inconsistent potentiation of glutamate-evoked currents in patch-clamp experiments.
-
Possible Causes:
-
Degradation of this compound in the recording solution.
-
Incorrect perfusion or drug application.
-
Variability in receptor expression or cell health.
-
-
Solutions:
-
Solution Stability: Prepare fresh working solutions of this compound in the external recording solution immediately before use. Due to potential instability, avoid prolonged storage of diluted aqueous solutions.
-
Perfusion System: Ensure the perfusion system allows for rapid and complete exchange of solutions. A slow application may not reveal the full potentiating effect of the PAM.
-
Cell Viability: Only record from healthy neurons with stable baseline properties (e.g., resting membrane potential, input resistance).
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound to determine the optimal concentration for potentiation in your specific cell type.
-
Controls: Apply this compound in the absence of glutamate to test for any direct agonist activity. Co-apply with an mGlu1 antagonist to confirm that the observed potentiation is mediated by mGlu1.
-
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from methods used for characterizing mGlu1 PAMs.[2][11][12][13][14]
-
Cell Plating: Seed human mGlu1-expressing cells (e.g., T-REx™-293) in black-walled, clear-bottom, poly-D-lysine coated 96-well plates at a density of 80,000 cells/well.
-
Dye Loading: The next day, remove the culture medium and incubate the cells with 50 µL of 1.15 µM Fluo-4 AM dye solution for 45 minutes at 37°C.
-
Washing: Remove the dye solution and wash the cells with 45 µL of assay buffer (Hank's balanced salt solution, 20 mM HEPES, and 2.5 mM probenecid).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound or DMSO vehicle to the cells and incubate for 2.5 minutes.
-
Agonist Addition: Add an EC20 concentration of glutamate to the wells.
-
Data Acquisition: Measure calcium flux using a fluorescence plate reader (e.g., Flexstation II).
-
Data Normalization: Normalize the data by subtracting the basal fluorescence before agonist addition from the maximal peak fluorescence elicited by the agonist and PAM.
IP1 Accumulation Assay
This assay provides an alternative readout for Gq-coupled receptor activation.[15][16][17][18][19]
-
Cell Plating: Plate mGlu1-expressing cells in a suitable format (e.g., 384-well plate) at an optimized density.
-
Stimulation: Add various concentrations of this compound along with an EC20 concentration of glutamate in stimulation buffer containing LiCl. Incubate for an optimized time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF assay kit (e.g., IP-One HTRF® from Cisbio) according to the manufacturer's instructions.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 produced by the cells. Calculate the concentration-response curves to determine the potency of this compound.
Visualizations
mGlu1 Signaling Pathway
Caption: Simplified mGlu1 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting common issues in experiments with this compound.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 10. biocompare.com [biocompare.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. news-medical.net [news-medical.net]
Mitigating high protein binding of VU0486321 in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VU0486321, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). A known characteristic of the this compound chemical series is the potential for high plasma protein binding, which can impact assay results and in vivo studies.[1][2][3] This resource offers strategies to mitigate these effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high protein binding a concern?
A1: this compound is a positive allosteric modulator (PAM) of the mGlu1 receptor, developed for neuroscience research.[1][3][4] High protein binding is a concern because only the unbound, or "free," fraction of a compound is available to interact with its biological target.[5] When a compound like this compound binds extensively to proteins present in assay media (e.g., serum albumin in cell culture media) or plasma, its effective concentration at the mGlu1 receptor is significantly reduced. This can lead to an underestimation of its potency, observed as a rightward shift in the IC50 or EC50 value.[5]
Q2: My dose-response curve for this compound shows lower potency than expected in my cell-based assay. Could this be due to protein binding?
A2: Yes, this is a classic indicator of high protein binding, especially in assays using serum-containing media (e.g., Fetal Bovine Serum, FBS).[5] Proteins in the serum, such as albumin, can sequester the compound, reducing the free concentration available to act on the mGlu1 receptors on the cells.[5][6] This leads to a requirement for a higher total concentration of this compound to achieve the desired biological effect, thus appearing as lower potency.
Q3: How can I confirm that high protein binding is affecting my assay results?
A3: To confirm the impact of protein binding, you can perform an "IC50 shift" assay. This involves measuring the potency of this compound in the presence of varying concentrations of a purified protein, typically Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[5] A significant shift in the IC50 value that correlates with increasing protein concentration strongly suggests that protein binding is a factor.
Q4: What are the primary strategies to mitigate the effects of high protein binding in my in vitro assays?
A4: The main goal is to reduce non-specific binding of this compound to assay components other than its intended target. Several strategies can be employed:[7][8][9]
-
Modify Assay Buffer: Adjusting the pH or increasing the salt (NaCl) concentration can disrupt electrostatic interactions that contribute to non-specific binding.[7][8]
-
Add Surfactants: Including low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[9][10]
-
Include a "Blocker" Protein: Adding a high concentration of an inert protein like BSA can saturate non-specific binding sites on plasticware and other surfaces, leaving more this compound free to interact with its target.[7][8]
-
Use Low-Binding Plates: Utilize specially treated microplates designed to minimize passive adsorption of small molecules.[5]
Troubleshooting Guide
Issue: High Background Signal or Poor Reproducibility
High background signal and inconsistent results can often be traced to non-specific binding of the compound to the assay plates or other components.
Troubleshooting Workflow
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
VU0487351 Demonstrates Superior Plasma Stability Over VU0486321 Series by Mitigating Phthalimide-Associated Hydrolysis
For researchers in neuropharmacology and drug development, the quest for stable and effective mGlu1 positive allosteric modulators (PAMs) has led to the development of VU0487351, a compound designed to overcome the inherent plasma instability of its predecessors in the VU0486321 series. The primary liability of the this compound series stems from the hydrolysis of its phthalimide moiety, a recurrent issue that compromises its therapeutic potential. In contrast, VU0487351, an isoindolinone analog, exhibits exceptional plasma stability, marking a significant advancement in the development of mGlu1 PAMs for neurological and psychiatric disorders.
The core distinction in the plasma stability between the this compound series and VU0487351 lies in a key structural modification. The phthalimide group in the this compound series is susceptible to enzymatic degradation in plasma, leading to rapid clearance and reduced in vivo efficacy. To address this, VU0487351 was engineered with an isoindolinone core, a bioisostere of the phthalimide group, which is significantly more resistant to hydrolysis by plasma enzymes.
Comparative Analysis of Plasma Stability
Experimental data robustly supports the enhanced stability of VU0487351. In direct comparative studies, VU0487351 has shown minimal degradation in the presence of both rat and human plasma, a critical factor for translational drug development.
| Compound | Chemical Moiety | Plasma Stability (Human & Rat) | Key Finding |
| This compound Series | Phthalimide | Prone to hydrolysis | The phthalimide moiety is a primary site of plasma instability. |
| VU0487351 | Isoindolinone | >98% remaining after 3 hours | The isoindolinone core confers significant resistance to plasma-mediated hydrolysis. |
This marked improvement in plasma stability for VU0487351 does not come at the cost of its pharmacological activity. The compound retains potent and selective mGlu1 PAM activity, making it a more viable candidate for in vivo studies and further clinical development.
Experimental Protocols
The assessment of plasma stability for these compounds is conducted through a standardized in vitro assay designed to simulate physiological conditions.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound in plasma from different species (e.g., human, rat) over time.
Methodology:
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
Incubation: The test compound is incubated in plasma (e.g., at a final concentration of 1 µM) at 37°C. The final concentration of DMSO is typically kept low (e.g., <0.5%) to minimize its effect on enzyme activity.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the parent compound at each time point is determined, and the percentage of the compound remaining is calculated relative to the concentration at the 0-minute time point. The half-life (t½) of the compound in plasma is then calculated from the degradation curve.
Visualizing the Mechanism of Action
Both this compound and VU0487351 act as positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). This receptor plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. The signaling pathway initiated by the activation of mGlu1 is depicted below.
Caption: mGlu1 Receptor Signaling Pathway.
The experimental workflow for determining plasma stability is a critical component of the drug discovery process.
Caption: In Vitro Plasma Stability Experimental Workflow.
A Comparative Guide to VU0486321 and Ro 07-11401: Efficacy as mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1), VU0486321 and Ro 07-11401. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies and visual representations of key biological pathways and experimental workflows.
Data Presentation: A Side-by-Side Look at Efficacy
The following table summarizes the key in vitro efficacy parameters for this compound and Ro 07-11401. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. Therefore, the presented data is compiled from various studies, and experimental conditions may differ.
| Parameter | This compound | Ro 07-11401 | Experimental Context |
| Potency (EC50) | ~5 nM - 48 nM[1][2] | 56 nM[3] | Calcium mobilization assays in cell lines expressing rat or human mGlu1 receptors.[1][2][3] |
| Efficacy (% Glu Max) | >90%[2] | Comparable to newer analogs (~5-fold leftward shift of the glutamate concentration-response curve at 10µM)[4] | Efficacy is often reported as the maximal potentiation of the glutamate response.[2][4] |
| Selectivity | >450-fold selective versus mGlu4 and mGlu5.[1] | Selective for mGlu1.[5] | Assessed against a panel of other mGlu receptors.[1][5] |
| In Vivo Activity | Active in rodent models of psychosis and cognition.[6] | Active in rodent models of psychosis and cognition.[7][8] | Systemic administration in mice or rats followed by behavioral testing.[6][7] |
Delving into the Mechanisms: mGlu1 Signaling and PAM Action
The metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. As a PAM, both this compound and Ro 07-11401 bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an amplified signal. The canonical signaling pathway for mGlu1 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key event in many cellular processes.
Experimental Protocols: A Closer Look at the Methods
The characterization and comparison of this compound and Ro 07-11401 rely on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of mGlu1 PAMs.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat mGlu1 receptors are commonly used.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition: The test compound (this compound or Ro 07-11401) at various concentrations is added to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC₂₀) of glutamate is added to stimulate the mGlu1 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The fluorescence signal is plotted against the compound concentration to generate a concentration-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined.
In Vivo Behavioral Models
To assess the therapeutic potential of these mGlu1 PAMs, various rodent behavioral models are employed, often focusing on antipsychotic and cognitive-enhancing effects.
-
Animal Models: Adult male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Drug Administration: this compound or Ro 07-11401 are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Antipsychotic-like Activity Models:
-
Amphetamine-Induced Hyperlocomotion: Animals are treated with the mGlu1 PAM prior to an injection of d-amphetamine. Locomotor activity is then measured in an open-field arena. A reduction in amphetamine-induced hyperactivity suggests antipsychotic-like potential.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This model assesses sensorimotor gating, a process deficient in schizophrenia. The ability of a compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., MK-801) is indicative of antipsychotic-like effects.
-
-
Cognitive Enhancement Models:
-
Novel Object Recognition (NOR): This task assesses learning and memory. The mGlu1 PAM is administered before the training session where animals are exposed to two identical objects. After a delay, one object is replaced with a novel one. Increased time spent exploring the novel object indicates improved recognition memory.
-
T-maze or Y-maze Spontaneous Alternation: These tasks assess spatial working memory. The animal is allowed to explore a maze, and the sequence of arm entries is recorded. A higher rate of alternation between arms suggests improved working memory.
-
-
Data Analysis: Behavioral data (e.g., distance traveled, startle response, exploration time, alternation rate) are statistically analyzed to determine the effect of the compound compared to vehicle-treated controls.
Conclusion
Both this compound and Ro 07-11401 are potent and selective positive allosteric modulators of the mGlu1 receptor. This compound, a more recently developed compound, has been extensively characterized and optimized for in vivo studies, demonstrating a favorable pharmacokinetic profile.[1][2] Ro 07-11401, an earlier tool compound, has also shown efficacy in various preclinical models.[7][8] The choice between these two PAMs for future research will likely depend on the specific experimental needs, including the desired pharmacokinetic properties and the context of the scientific question being addressed. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Re-exploration of the mGlu₁ PAM Ro 07-11401 scaffold: Discovery of analogs with improved CNS penetration despite steep SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cheerlab.org [cheerlab.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VU0486321 with Other mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM) VU0486321 with other notable mGlu1 PAMs. The information presented is collated from various preclinical studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to mGlu1 PAMs
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in synaptic plasticity, learning, and memory has made it an attractive therapeutic target for various neurological and psychiatric disorders, including schizophrenia, anxiety, and pain.[1] Positive allosteric modulators (PAMs) of mGlu1 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating it. This mechanism allows for a more nuanced modulation of synaptic activity, potentially reducing the risk of over-activation and subsequent excitotoxicity associated with orthosteric agonists.
This compound is a potent and selective mGlu1 PAM that has been the subject of extensive lead optimization studies.[2][3] This guide will compare its in vitro and in vivo properties with other key mGlu1 PAMs.
Data Presentation: In Vitro and In Vivo Properties of mGlu1 PAMs
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other selected mGlu1 PAMs. Data has been compiled from multiple sources and experimental conditions may vary.
Table 1: In Vitro Potency and Selectivity of mGlu1 PAMs
| Compound | mGlu1 EC50 (nM) | Selectivity vs. mGlu4 | Selectivity vs. mGlu5 | Source |
| This compound | 48 | >208-fold | >208-fold | [2] |
| This compound Analog 12a | 12.6 | >793-fold | - | [2] |
| This compound Analog 12b | 29.1 | >344-fold | - | [2] |
| Ro 07-11401 | ~100 | - | - | [4] |
| VU6024578/BI02982816 | 54 (human), 46 (rat) | Inactive (>30 µM) | Inactive (>30 µM) | [5] |
| VU6033685 | Potent and selective | - | - | [6] |
Table 2: Pharmacokinetic Properties of Selected mGlu1 PAMs
| Compound | Rat Plasma Clearance (CLp, mL/min/kg) | Rat Half-life (t1/2, min) | Rat Brain Penetration (Kp) | Human Plasma Protein Binding (Fu) | Rat Plasma Protein Binding (Fu) | Source |
| This compound | 13.3 | 54 | 1.02 | 0.05 | 0.03 | [2] |
| This compound Analog 12a | Moderate Hepatic Clearance | - | 1.57 | <1% | <1% | [2] |
| This compound Analog 12b | Moderate Hepatic Clearance | - | 0.12 | <1% | <1% | [2] |
| VU6024578/BI02982816 | - | - | 0.99 | - | - | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu1 signaling cascade and the general workflows for the key experiments used to characterize mGlu1 PAMs.
Caption: mGlu1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Electrophysiology Experimental Workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in HEK293 cells stably expressing the human mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu1
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate
-
This compound and other mGlu1 PAMs
-
Fluorescence imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the mGlu1-expressing HEK293 cells into 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of the mGlu1 PAMs in HBSS. Also, prepare a solution of glutamate at a concentration that elicits a response that is approximately 20% of the maximal response (EC20).
-
Assay:
-
Wash the cells twice with HBSS.
-
Place the cell plate into the fluorescence plate reader.
-
Add the mGlu1 PAM solution to the wells and incubate for a specified time (e.g., 10 minutes).
-
Add the glutamate (EC20) solution to the wells.
-
Measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.
-
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. The potentiation by the PAM is calculated as the percentage increase in the glutamate response in the presence of the PAM compared to the response to glutamate alone. Dose-response curves are generated to determine the EC50 of the PAM.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of glutamate-induced currents in individual neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Glutamate or a selective mGlu1 agonist (e.g., (S)-3,5-DHPG)
-
This compound and other mGlu1 PAMs
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare the neuronal culture or acute brain slice and place it in the recording chamber continuously perfused with aCSF.
-
Patching: Using a glass micropipette filled with intracellular solution, form a gigaseal with the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Recording:
-
Clamp the neuron at a holding potential of -70 mV.
-
Establish a stable baseline recording.
-
Apply a low concentration of glutamate or DHPG to elicit a small inward current.
-
After establishing a stable baseline response to the agonist, co-apply the mGlu1 PAM with the agonist.
-
Record the change in the inward current. The potentiation of the current in the presence of the PAM is a measure of its activity.
-
-
Data Analysis: The magnitude of potentiation is calculated as the percentage increase in the agonist-induced current in the presence of the PAM compared to the current induced by the agonist alone.
Conclusion
This compound and its analogs represent a significant advancement in the development of selective and brain-penetrant mGlu1 PAMs. The data presented in this guide highlight the improved potency and selectivity of these compounds compared to earlier mGlu1 PAMs. The detailed experimental protocols provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of mGlu1 modulation. The choice of a specific mGlu1 PAM will depend on the experimental context, with factors such as the desired potency, selectivity profile, and pharmacokinetic properties being critical considerations.
References
- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 2: SAR of alternative 3-methyl heteroc… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Optimization of the mGlu1 PAM VU6024578/BI02982816: Discovery and Characterization of VU6033685 - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of VU0486321: A Comparative Analysis Against mGlu4 and mGlu5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of VU0486321 against the metabotropic glutamate receptors mGlu4 and mGlu5. While this compound is primarily identified as a potent and selective positive allosteric modulator (PAM) for the mGlu1 receptor, understanding its activity—or lack thereof—at other mGlu subtypes is crucial for its utility as a chemical probe and for assessing its potential off-target effects. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key concepts to offer a comprehensive overview for researchers in neuroscience and drug discovery.
Comparative Selectivity Data
This compound demonstrates high selectivity for mGlu1, with significantly weaker to no activity observed at mGlu4 and mGlu5 receptors. The following tables present the potency of this compound in comparison to established selective allosteric modulators for mGlu4 and mGlu5.
Table 1: this compound versus mGlu4 Positive Allosteric Modulators (PAMs)
| Compound | Target | Mode of Action | EC50 (nM) | Reference |
| This compound | mGlu4 | PAM | >10,000 | [1][2] |
| VU0155041 | mGlu4 | PAM | 750 | [3] |
| (-)-PHCCC | mGlu4 | PAM | 4,100 | [4] |
| ML292 | mGlu4 | PAM (rat) | 330 | [5] |
| VU0364439 | mGlu4 | PAM | 19.8 | [6] |
EC50 values represent the concentration required to elicit a half-maximal potentiation of an EC20 glutamate response.
Table 2: this compound versus mGlu5 Negative Allosteric Modulators (NAMs)
| Compound | Target | Mode of Action | IC50 (nM) | Reference |
| This compound | mGlu5 | NAM | >10,000 | [1][7] |
| MPEP | mGlu5 | NAM | ~10-30 | [8] |
| MTEP | mGlu5 | NAM | ~5 | |
| GRN-529 | mGlu5 | NAM | 3.1 | [9] |
| VU-29 | mGlu5 | PAM | 9 (EC50) | [10] |
IC50 values represent the concentration required to cause a half-maximal inhibition of an EC80 glutamate response. Note that VU-29 is a PAM and its EC50 for potentiation is shown for context.
Signaling Pathways of mGlu4 and mGlu5 Receptors
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. mGlu4 and mGlu5 belong to different groups and consequently couple to different intracellular signaling cascades.
Experimental Protocols
The determination of allosteric modulator activity at mGlu receptors is typically performed using cell-based functional assays. These assays measure the ability of a compound to either enhance (PAM) or inhibit (NAM) the receptor's response to its endogenous ligand, glutamate.
Protocol for mGlu4 PAM Activity (Thallium Flux Assay)
Due to its coupling to Gi/o proteins, mGlu4 activity can be assessed by measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the human mGlu4 receptor and GIRK channels are cultured in appropriate media and plated into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 1 hour at 37°C.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations to the wells.
-
Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu4 receptor.
-
Thallium Addition & Detection: A solution containing thallium is added, and the influx of thallium through the activated GIRK channels is measured as an increase in fluorescence using a plate reader (e.g., a Functional Drug Screening System - FDSS).
-
Data Analysis: The potentiation of the glutamate response by the test compound is calculated, and EC50 values are determined from concentration-response curves.
Protocol for mGlu5 NAM Activity (Calcium Flux Assay)
mGlu5 receptors are coupled to Gq proteins, which upon activation, lead to an increase in intracellular calcium. This change can be measured with calcium-sensitive dyes.
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[11][12]
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations and incubated.
-
Agonist Stimulation: Cells are then challenged with a near-maximal (EC80) concentration of glutamate to elicit a robust calcium signal.[11]
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound on the glutamate-induced calcium signal is quantified, and IC50 values are derived from concentration-response curves.
Conclusion
The available data robustly demonstrate that this compound is a highly selective mGlu1 PAM with negligible activity at mGlu4 and mGlu5 receptors under standard assay conditions. Its potency at these receptors is several orders of magnitude lower than that of known selective mGlu4 PAMs and mGlu5 NAMs. This high degree of selectivity makes this compound a valuable tool for specifically probing the function of the mGlu1 receptor in vitro and in vivo, with a low likelihood of confounding effects from direct modulation of mGlu4 or mGlu5.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 8. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Navigating the Blood-Brain Barrier: A Comparative Analysis of VU0486321's CNS Penetration
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the central nervous system (CNS) penetration capabilities of the mGlu1 positive allosteric modulator (PAM) VU0486321, benchmarked against alternative M5 negative allosteric modulators (NAMs).
The ability of a therapeutic agent to effectively cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating neurological disorders. This guide provides a cross-study comparison of the CNS penetration of this compound, a selective mGlu1 PAM, with that of ML375 and VU6008667, two selective M5 NAMs. The data presented herein is compiled from preclinical studies and aims to offer a clear, data-driven perspective for researchers engaged in the development of CNS-targeted therapies.
Quantitative Comparison of CNS Penetration Parameters
The following table summarizes the key pharmacokinetic parameters related to the CNS penetration of an analog of this compound and the M5 NAM comparators, ML375 and VU6008667. These parameters provide a quantitative measure of each compound's ability to enter and persist in the brain.
| Compound | Class | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Efflux Ratio |
| This compound Analog (21a) | mGlu1 PAM | Rat | 1.36[1] | Not Reported | Not Reported |
| ML375 | M5 NAM | Rat | 2.9 (B:P) | Not Reported | Not Reported |
| VU6008667 Analog (4) | M5 NAM | Rat | >1 | Not Reported | Not Reported |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the accurate interpretation of CNS penetration data. Below are the detailed methodologies employed in the cited studies for determining the brain-to-plasma concentration ratios.
In Vivo Pharmacokinetic Study for Brain-to-Plasma Ratio (Kp) Determination
This protocol outlines the typical procedure for assessing the in vivo distribution of a compound between the brain and plasma in a rodent model.
1. Animal Models and Dosing:
-
Male Sprague-Dawley rats are commonly used for these studies.
-
Compounds are typically administered via intravenous (IV) or oral (PO) routes at a specified dose.
2. Sample Collection:
-
At predetermined time points post-dosing, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Immediately following blood collection, the brain is perfused with saline to remove remaining blood.
-
The whole brain is then excised, weighed, and homogenized in a suitable buffer. The homogenate is stored at -80°C.
3. Bioanalysis using LC-MS/MS:
-
Compound concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]
-
A standard curve is prepared in the corresponding matrix (plasma or brain homogenate) to ensure accurate quantification.
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
In Vitro P-glycoprotein (P-gp) Efflux Assay
This in vitro assay is critical for determining if a compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier that actively pumps xenobiotics out of the brain.
1. Cell Culture:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which encodes for P-gp, are cultured on permeable supports (e.g., Transwell™ plates).[3][4]
-
The cells form a polarized monolayer over several days, mimicking a barrier.
2. Bidirectional Transport Study:
-
The experiment is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
The test compound is added to either the apical or basolateral chamber.
-
Samples are taken from the receiver chamber at specific time points.
-
The concentration of the compound is determined by LC-MS/MS.
3. Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]
Conclusion
This guide provides a comparative overview of the CNS penetration of this compound's analog and the M5 NAMs ML375 and VU6008667. The presented data and detailed experimental protocols offer a valuable resource for researchers in the field of CNS drug discovery, facilitating informed decisions in the selection and optimization of drug candidates with desired brain penetration properties. The provided visualizations of the experimental workflows aim to enhance the understanding of the methodologies used to generate these critical datasets.
References
- 1. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. P-gp Substrate Identification | Evotec [evotec.com]
A Comparative Guide to VU0486321 and First-Generation mGlu1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM), VU0486321, with first-generation mGlu1 PAMs, exemplified by Ro 07-11401. This objective analysis, supported by experimental data, aims to inform researchers on the advancements in mGlu1 PAM pharmacology and aid in the selection of appropriate tool compounds for preclinical studies.
Introduction to mGlu1 Positive Allosteric Modulators
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and pain. Positive allosteric modulators (PAMs) of mGlu1 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism allows for a more subtle and physiologically relevant modulation of receptor activity.
First-generation mGlu1 PAMs, such as Ro 07-11401, were instrumental in validating the therapeutic potential of targeting mGlu1. However, these early compounds often suffered from suboptimal pharmacokinetic properties, limiting their utility in in vivo studies. The development of second-generation PAMs, like this compound, has focused on improving upon these limitations to provide more robust tool compounds for target validation and drug discovery.
In Vitro Pharmacological Comparison
The following table summarizes the key in vitro pharmacological parameters of this compound and the first-generation mGlu1 PAM, Ro 07-11401.
| Parameter | This compound | Ro 07-11401 (First-Generation) | Reference |
| Potency (EC50) | ~5 nM - 31.8 nM | 56 nM | [1][2] |
| Efficacy (% Glu Max) | 94 - 98% | Comparable to later analogs (~5-fold leftward shift) | [2][3] |
| Selectivity | >450-fold selective vs mGlu4 and mGlu5 | Active at human and rat mGlu1, species differences noted with other early PAMs | [1][4] |
| CNS Penetration (Kp) | 0.25 - 1.02 | ~0.29 (improved analogs up to 1.19) | [1][4] |
Key Observations:
-
Potency: this compound exhibits significantly higher potency compared to Ro 07-11401, with EC50 values in the low nanomolar range.[1][2]
-
Efficacy: Both compounds demonstrate robust efficacy, potentiating the maximal response to glutamate.[2][3]
-
Selectivity: The this compound series shows high selectivity against other mGlu receptor subtypes, a critical feature for a tool compound.[1] While Ro 07-11401 is active at mGlu1, the broader selectivity profile of first-generation PAMs was a concern.[4]
-
CNS Penetration: A major advancement of this compound is its excellent brain penetration, with Kp values indicating good distribution to the central nervous system.[1] First-generation compounds like Ro 07-11401 had more limited CNS exposure, although later analogs showed improvement.[4]
In Vivo Preclinical Efficacy
This compound has demonstrated efficacy in animal models relevant to psychiatric disorders. For instance, it has shown antipsychotic-like effects in preclinical models of schizophrenia.[5] These in vivo studies are facilitated by its improved pharmacokinetic profile, allowing for adequate target engagement in the brain.
First-generation mGlu1 PAMs also showed promise in preclinical models. For example, Ro 07-11401 was found to have effects in models of anxiety and pain. However, their suboptimal drug metabolism and pharmacokinetic (DMPK) profiles often complicated the interpretation of in vivo studies and hindered their progression as clinical candidates.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu1 receptor signaling pathway and a typical experimental workflow for characterizing mGlu1 PAMs.
Caption: mGlu1 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Re-exploration of the mGlu₁ PAM Ro 07-11401 scaffold: Discovery of analogs with improved CNS penetration despite steep SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings with VU0486321: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for replicating and comparing the performance of VU0486321, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has been instrumental as a tool compound in validating mGlu1 as a therapeutic target for neuropsychiatric disorders, including schizophrenia. This document outlines the key experimental findings, detailed protocols for replication, and a comparative analysis with alternative mGlu1 PAMs.
Comparative Performance of mGlu1 PAMs
This compound was developed through a lead optimization program to improve upon earlier mGlu1 PAMs, such as Ro 07-11401 and VU0483605. The primary goal was to develop a potent and selective tool with favorable pharmacokinetic properties for in vivo studies. The data presented below, summarized from the initial publications, highlights the key characteristics of this compound in comparison to its predecessors and other analogs from its development series.
Table 1: In Vitro Potency and Selectivity of mGlu1 PAMs
| Compound | Human mGlu1 EC50 (nM) | Rat mGlu1 EC50 (nM) | mGlu4 PAM EC50 (nM) | Selectivity (mGlu4/mGlu1) |
| This compound | - | 4 (approx.) | >10,000 | >2500 |
| Ro 07-11401 | - | - | - | - |
| VU0483605 | 390 | 356 | >10,000 | >28 |
| 12a | - | 12.6 | >10,000 | >793 |
| 12b | - | 29.1 | >10,000 | >344 |
Data compiled from multiple sources. EC50 values represent the concentration of the compound that produces 50% of the maximal response.
Table 2: In Vivo Pharmacokinetic Properties of mGlu1 PAMs in Rats
| Compound | Rat Half-Life (t1/2, min) | CNS Penetration (Kp) | Human Free Fraction (fu) | Rat Free Fraction (fu) |
| This compound | 54 | 1.02 | 0.05 | 0.03 |
| 12a | - | 1.57 | <0.01 | <0.01 |
| 12b | - | 0.12 | - | - |
Kp represents the brain-to-plasma concentration ratio. A higher Kp indicates better CNS penetration.
Signaling Pathways and Experimental Logic
The primary mechanism of action of this compound is the positive allosteric modulation of the mGlu1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The experimental workflow to validate this activity typically involves in vitro assays to measure this calcium mobilization, followed by in vivo studies to assess pharmacokinetic properties.
Signaling cascade initiated by mGlu1 activation and potentiation by this compound.
A simplified workflow for the validation of this compound's key characteristics.
Experimental Protocols
To facilitate the replication of the key findings for this compound, detailed experimental protocols for the primary assays are provided below. These protocols are based on the methodologies described in the lead optimization publications.
In Vitro Calcium Mobilization Assay
This assay is designed to measure the potentiation of the glutamate-induced calcium response in cells expressing the mGlu1 receptor.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the rat mGlu1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Plating: Seed cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
2. Dye Loading:
-
Prepare a dye loading buffer consisting of 1 µM Fluo-4 AM and 0.01% pluronic acid in assay buffer (1x Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4).
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add the compounds to the cell plate.
4. Measurement of Calcium Flux:
-
Use a fluorometric imaging plate reader (FLIPR) to measure the fluorescence intensity (excitation: 488 nm, emission: 525 nm).
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration (EC20) of glutamate to all wells to elicit a calcium response.
-
Continue to monitor the fluorescence to measure the potentiation of the glutamate response by the test compounds.
5. Data Analysis:
-
Calculate the concentration-response curves for the potentiation of the glutamate response.
-
Determine the EC50 value for each compound, which is the concentration that produces 50% of the maximal potentiation.
In Vivo Pharmacokinetic Assessment in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats, including its half-life and brain penetration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Formulation: Prepare a dosing solution of this compound in a vehicle such as 10% EtOH:40% PEG 400:50% DMSO.
-
Administration: Administer the compound via intravenous (IV) or oral (PO) route at a specified dose (e.g., 0.2 mg/kg).
3. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or other appropriate method.
-
At the final time point, euthanize the animals and collect the brain tissue.
-
Process the blood samples to obtain plasma. Homogenize the brain tissue.
4. Sample Analysis:
-
Extract the compound from the plasma and brain homogenates.
-
Quantify the concentration of the compound in each sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Plot the plasma concentration versus time to determine the pharmacokinetic parameters, including half-life (t1/2).
-
Calculate the brain-to-plasma concentration ratio (Kp) to assess CNS penetration.
-
Determine the free fraction (fu) in plasma and brain homogenates using equilibrium dialysis.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively replicate the key published findings for this compound and objectively evaluate its performance as a selective mGlu1 PAM.
Safety Operating Guide
Essential Procedures for the Proper Disposal of VU0486321
For Research Use Only. This document provides guidance on the proper disposal of VU0486321 based on established laboratory safety protocols. As no specific Safety Data Sheet (SDS) with official disposal instructions is publicly available for this compound, these procedures are derived from general best practices for chemical waste management. It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department for final approval and guidance.
The proper disposal of laboratory chemicals is critical for ensuring personnel safety and environmental protection. This compound is a positive allosteric modulator (PAM) of the mGlu1 receptor, belonging to a chemical series that includes coumarin, furan, and isoindolinone derivatives.[1][2][3] In the absence of specific disposal directives, this compound waste should be treated as hazardous.
Immediate Safety and Logistical Plan
The primary directive for disposing of this compound, and any chemical waste for which a specific protocol is not provided, is to manage it through your institution's official hazardous waste program.[4][5] Never dispose of this compound in the regular trash or down the sanitary sewer.[4][5][6]
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Classification
The initial and most critical step is to classify the waste. In the absence of an SDS, all waste containing this compound must be assumed to be hazardous.[4] Your institution's EHS department is the definitive authority for classifying chemical waste and will make the final determination based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8][9][10]
Step 2: Segregation and Collection
Proper segregation is essential to prevent dangerous chemical reactions.[11][12][13]
-
Dedicated Containers: Use a designated, chemically compatible, and leak-proof container with a secure lid specifically for this compound waste.[7][14] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Pay special attention to segregating incompatible materials, such as acids from bases and oxidizers from organic compounds.[11][12][13]
-
Waste Streams: Maintain separate waste containers for different forms of this compound waste, as outlined in the table below.
Table 1: this compound Waste Streams and Container Requirements
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves, or absorbent materials from a spill cleanup. | Sealable, wide-mouth container made of compatible plastic (e.g., HDPE). |
| Liquid Waste | Solutions containing this compound, such as experimental buffers or solvent mixtures. | Sealable, narrow-mouth bottle made of compatible plastic or glass (as appropriate for the solvent). Must have a screw-top cap.[11][14] |
| Contaminated Sharps | Needles, syringes, or glass pipettes contaminated with this compound. | Puncture-proof, designated sharps container. |
| Empty Containers | The original vial or any container that held pure this compound. | Must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as liquid hazardous waste.[4][15] After rinsing, deface the label and dispose of the container as regular trash or as directed by EHS.[4] |
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory agencies to ensure safety and compliance.[12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added (accumulation start date).[7][14] For mixtures, list all chemical components and their approximate percentages.
-
Storage: Store waste containers in a designated and properly ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][11] The container must be kept securely closed except when adding waste.[4][14]
Table 2: Satellite Accumulation Area (SAA) Storage Guidelines
| Parameter | Guideline | Significance |
| Location | At or near the point of waste generation.[7] | Minimizes the need to transport hazardous waste through the laboratory. |
| Volume Limit | Maximum of 55 gallons of hazardous waste.[7] | Exceeding this limit triggers a requirement for EHS to remove the waste within three calendar days. |
| Acutely Toxic Waste Limit | Maximum of 1 quart (liquid) or 1 kg (solid) for P-listed wastes.[7] | While this compound is not currently P-listed, this highlights the stricter limits for highly toxic substances. |
| Container Management | Keep containers securely capped.[4][14] Perform weekly inspections for leaks.[11] | Prevents spills and the release of potentially harmful vapors. |
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is nearly full or you have no further use for the material, contact your institution's EHS department to schedule a waste pickup.[5][7]
-
Documentation: You will likely need to complete a chemical waste collection request form, providing details about the waste's composition and volume.[5]
Experimental Workflow: General Chemical Waste Disposal
The following diagram illustrates the logical workflow for managing laboratory chemical waste, which should be applied to this compound.
References
- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. chemtechford.com [chemtechford.com]
- 9. teklabinc.com [teklabinc.com]
- 10. rtilab.com [rtilab.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. threesixtysafety.com [threesixtysafety.com]
- 13. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling VU0486321
Disclaimer: This document provides essential safety and logistical guidance for handling VU0486321 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain the official SDS from their chemical supplier for definitive safety information before handling this compound. The following guidelines should be considered as a baseline for safe laboratory practices.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use and change them frequently. |
| Body Protection | A flame-resistant lab coat should be worn and fully fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational and Handling Plan
Safe handling of this compound requires a systematic approach to minimize exposure and prevent accidents. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid this compound Waste | Collect in a sealed, labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste bag. Reusable glassware should be decontaminated with an appropriate solvent. |
| Spill Cleanup Materials | Any materials used to clean up spills of this compound should be collected in a sealed, labeled container for hazardous waste disposal. |
Emergency Procedures:
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
The following diagram illustrates the decision-making process for waste segregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
